molecular formula C10H14BNO3 B1387069 (4-Isobutyramidophenyl)boronic acid CAS No. 874219-50-8

(4-Isobutyramidophenyl)boronic acid

Cat. No.: B1387069
CAS No.: 874219-50-8
M. Wt: 207.04 g/mol
InChI Key: DBWRRIVRDITVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isobutyramidophenyl)boronic acid is a useful research compound. Its molecular formula is C10H14BNO3 and its molecular weight is 207.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(2-methylpropanoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWRRIVRDITVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657413
Record name [4-(2-Methylpropanamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-50-8
Record name [4-(2-Methylpropanamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (4-Isobutyramidophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(4-Isobutyramidophenyl)boronic acid, a derivative of phenylboronic acid, has emerged as a compound of significant interest for professionals in drug discovery and organic synthesis. Its bifunctional nature, featuring a boronic acid moiety and an isobutyramido group, makes it a uniquely valuable synthon. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols—a feature exploited in sensors and, most notably, in enzyme inhibition.[1] This reactivity is central to its role as a key intermediate in the synthesis of proteasome inhibitors, such as the groundbreaking multiple myeloma drug, bortezomib.[2]

The isobutyramido group modulates the molecule's electronic properties and steric profile, influencing its reactivity, solubility, and crystal packing. Furthermore, the arylboronic acid structure is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds to create complex molecular architectures.[2] A comprehensive understanding of the physicochemical properties of this compound is therefore not merely academic; it is a prerequisite for its effective application in the laboratory, enabling rational solvent selection, reaction optimization, and the design of novel therapeutic agents. This guide provides a detailed examination of these properties, grounded in established chemical principles and supported by field-proven experimental methodologies.

Section 1: Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is to understand its basic physical and structural characteristics. These properties dictate everything from storage conditions to reaction setup.

Molecular and Physical Data

While extensive experimental data for this specific compound is not broadly published, its core properties can be reliably cataloged from supplier data and predicted based on well-understood principles of physical organic chemistry.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource / Comment
IUPAC Name [4-(2-methylpropanamido)phenyl]boronic acid---
CAS Number 874219-50-8[2]
Molecular Formula C₁₀H₁₄BNO₃[2]
Molecular Weight 207.04 g/mol [2]
Appearance White to off-white powder/solidGeneral observation for arylboronic acids.
Melting Point No specific data available in literature.Arylboronic acids typically have high melting points (e.g., 4-Fluorophenylboronic acid: 262-265 °C[3]; 4-Methoxycarbonylphenylboronic acid: 197-200 °C[4]). The amide group is expected to promote strong intermolecular hydrogen bonding, likely resulting in a high melting point.
Boiling Point No data available.Decomposes upon strong heating.
Storage 2-8°C, under inert gas[2] Recommended to prevent degradation via oxidation and dehydration.
Structural Characterization

The molecule's function is intrinsically linked to its three-dimensional structure and electronic distribution.

Caption: 2D structure of this compound.

Structurally, boronic acids are trigonal planar around the sp²-hybridized boron atom, which possesses a vacant p-orbital perpendicular to the molecular plane.[5] This vacancy confers Lewis acidity, a key aspect of its reactivity. X-ray crystallographic studies on analogous arylboronic acids reveal that the C-B-O plane is often nearly coplanar with the aromatic ring, maximizing electronic conjugation.[5] In the solid state, arylboronic acids typically form hydrogen-bonded dimers through their hydroxyl groups, which then assemble into larger layered structures.[5] The presence of the amide N-H and carbonyl C=O groups in the title compound provides additional sites for strong hydrogen bonding, which is expected to significantly influence its crystal packing and contribute to a high melting point.

Section 2: Spectroscopic Signature

Spectroscopic methods provide a fingerprint of a molecule, confirming its identity and offering insights into its electronic environment. While specific spectra for this compound require experimental acquisition, its expected signature can be reliably predicted.

  • ¹H NMR Spectroscopy : The proton NMR spectrum would show distinct regions. Aromatic protons on the phenyl ring would appear as two doublets in the ~7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. The amide proton (N-H) would likely appear as a broad singlet. The methine proton (-CH-) of the isobutyl group would be a multiplet (septet), and the two methyl groups (-CH₃) would appear as a doublet.

  • ¹³C NMR Spectroscopy : The spectrum would show signals for the aromatic carbons, with the carbon attached to the boron atom (C-B) being characteristically broad and shifted. Signals for the amide carbonyl (C=O), and the methine and methyl carbons of the isobutyl group would also be present in their expected regions.

  • ¹¹B NMR Spectroscopy : This is a crucial technique for characterizing boronic acids.[6] The trigonal (sp²) boronic acid should exhibit a broad signal in the range of δ 28-30 ppm. Upon binding with a diol or a Lewis base to form a tetrahedral (sp³) boronate species, this signal shifts significantly upfield to approximately δ 5-9 ppm.[7][8] This shift provides a powerful diagnostic tool for monitoring reactions and binding events.

  • Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, broad O-H stretching band around 3200-3400 cm⁻¹ for the boronic acid hydroxyls. Other key signals would include the N-H stretch of the amide (around 3300 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and characteristic B-O stretching vibrations (~1350 cm⁻¹).[9]

Section 3: Acidity and pKa Determination

Unlike carboxylic acids, which are Brønsted-Lowry acids (proton donors), boronic acids are Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species. The equilibrium of this reaction defines its acidity, expressed as a pKa.

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The pKa is a critical parameter for drug development professionals, as it influences the compound's charge state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and binding affinity to biological targets. The pKa of phenylboronic acid is approximately 8.7-9.3.[10] The electronic nature of the substituent at the para-position significantly modulates this value; electron-withdrawing groups lower the pKa (increase acidity), while electron-donating groups raise it. The isobutyramido group is weakly deactivating (electron-withdrawing) through resonance and induction, suggesting the pKa of this compound is likely to be slightly lower than that of unsubstituted phenylboronic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable, field-proven method for determining the pKa of a boronic acid. The principle is to titrate a solution of the acid with a strong base (e.g., NaOH) and monitor the pH change.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.01 M solution of boronic acid in water/co-solvent (e.g., 5% DMSO) D Place boronic acid solution in jacketed beaker at 25°C A->D B Standardize ~0.1 M NaOH titrant E Add NaOH titrant in small, precise increments B->E C Calibrate pH meter with standard buffers (pH 4, 7, 10) C->D D->E F Record pH and volume of titrant added after each increment E->F G Plot pH vs. Volume of NaOH F->G H Determine equivalence point (V_eq) from the first derivative (ΔpH/ΔV vs. V) G->H I Calculate pKa: pH at 1/2 V_eq H->I J Refine pKa using Henderson-Hasselbalch plot I->J Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_drug Boronic Acid Inhibitor Enzyme Serine Protease Serine Ser-OH (Nucleophile) Complex Reversible Tetrahedral Complex (Inhibited State) Serine->Complex Covalent Attack Drug R-B(OH)₂ Drug->Complex Binding Complex->Serine Complex->Drug Dissociation

References

(4-Isobutyramidophenyl)boronic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Isobutyramidophenyl)boronic acid for Advanced Research and Drug Development

Introduction

This compound is a specialized arylboronic acid that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a boronic acid moiety with an isobutyramide group, make it a valuable building block for the synthesis of complex organic molecules, particularly in the development of targeted therapeutics. Boronic acids, as a class, are recognized for their versatile reactivity, stability, and relatively low toxicity, which allows for their degradation into boric acid, a naturally occurring compound.[1] This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and critical applications for researchers, scientists, and professionals in drug development.

Compound Profile and Physicochemical Properties

This compound is primarily utilized as a synthetic intermediate. Its CAS number is 874219-50-8.[2][3] The presence of the boronic acid group makes it a key participant in palladium-catalyzed cross-coupling reactions, while the isobutyramide tail can be crucial for modulating pharmacokinetic properties or for specific interactions with biological targets.

Key Identifiers and Properties
PropertyValueSource
CAS Number 874219-50-8[2][3]
IUPAC Name This compound[3]
Chemical Formula C₁₀H₁₄BNO₃[3][4]
Molecular Weight 207.04 g/mol [4]
Synonyms N-4-Boronophenyl isobutyramide, 4-ISOBUTYRAMIDOBENZENEBORONIC ACID[3]
Appearance Typically a solidN/A
Storage 2-8°C, under inert gas[4]
Chemical Structure

The structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an isobutyramide group [-NHC(O)CH(CH₃)₂] at the para position.

Caption: Chemical structure of this compound.

Synthesis Pathway

While various methods exist for the synthesis of arylboronic acids, a common and efficient laboratory-scale approach for preparing this compound involves the acylation of a commercially available aminophenylboronic acid precursor. This method offers high yields and good functional group tolerance.

Proposed Synthetic Workflow: Acylation of 4-Aminophenylboronic Acid

The synthesis can be achieved by reacting 4-aminophenylboronic acid with isobutyryl chloride in the presence of a base to neutralize the HCl byproduct.

synthesis_workflow start Start Materials: - 4-Aminophenylboronic Acid - Isobutyryl Chloride - Base (e.g., Pyridine or Triethylamine) - Solvent (e.g., THF or DCM) reaction Reaction Step: Dissolve 4-aminophenylboronic acid and base in solvent. Cool mixture to 0°C. Add isobutyryl chloride dropwise. start->reaction workup Aqueous Workup: Quench reaction with water. Acidify with dilute HCl. Extract with an organic solvent (e.g., Ethyl Acetate). reaction->workup purification Purification: Dry organic layer (e.g., with Na₂SO₄). Concentrate under reduced pressure. Recrystallize or perform column chromatography. workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard acylation methods for aminophenylboronic acids.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenylboronic acid (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the stirred solution to 0°C using an ice bath. Add isobutyryl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Acidify the mixture to a pH of ~3-4 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[5] This reaction is extensively used in pharmaceutical manufacturing due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[6][7] this compound is an excellent coupling partner for introducing the isobutyramidophenyl moiety onto various molecular scaffolds.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

suzuki_cycle pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-X pd0->pdi_complex R¹-X oxidative_addition Oxidative Addition pdii_complex R¹-Pd(II)L₂-R² pdi_complex->pdii_complex R²-B(OH)₂ (Base) transmetalation Transmetalation pdii_complex->pd0 product R¹-R² pdii_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed coupling of this compound with an aryl halide (Ar-X).

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[5]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF) via syringe.[5]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Typical Suzuki-Miyaura Reaction Conditions

The choice of catalyst, base, and solvent is critical for the success of the coupling reaction and can be optimized for specific substrates.

EntryAryl Halide (Example)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-Bromonicotinic acidPd(PPh₃)₄ (5)K₃PO₄DMF8085[5]
22-IodocyclohexenonePd(0)/C (5)Na₂CO₃DME/H₂O25High[6]
3DNA-conjugated Aryl IodideNa₂PdCl₄/sSPhos (20)K₂CO₃H₂O/ACN37Variable[9]

Role in Medicinal Chemistry and Drug Discovery

The boronic acid functional group is a key pharmacophore in modern drug design.[10] It acts as a Lewis acid and can form reversible covalent bonds with diol-containing molecules, such as sugars, or with the hydroxyl group of serine residues in the active sites of enzymes.[11] This unique binding mechanism has been exploited to design highly potent and selective enzyme inhibitors.

Application as a Proteasome Inhibitor Precursor

This compound is a crucial intermediate in the synthesis of proteasome inhibitors, a class of drugs used to treat certain cancers, most notably multiple myeloma.[4] The proteasome is a cellular complex responsible for degrading proteins; its inhibition leads to the accumulation of regulatory proteins, triggering apoptosis (programmed cell death) in cancer cells.[1] The groundbreaking drug Bortezomib (Velcade®) is a dipeptidyl boronic acid that serves as a potent proteasome inhibitor.[12] The isobutyramide portion of this compound can be analogous to side chains in peptide-based inhibitors, contributing to binding affinity and specificity.

Mechanism of Boronic Acid-Based Enzyme Inhibition

The boron atom in the boronic acid group is electrophilic and readily attacked by the nucleophilic hydroxyl group of a serine residue in an enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.

enzyme_inhibition cluster_enzyme Enzyme Active Site Ser-OH Serine-OH adduct Tetrahedral Boronate Adduct (Reversible Complex) Ser-OH->adduct inhibitor R-B(OH)₂ (Boronic Acid) inhibitor->adduct Nucleophilic Attack

Caption: Interaction of a boronic acid with a serine residue in an enzyme active site.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both synthetic organic chemistry and pharmaceutical drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl systems. Furthermore, its role as a key building block for boronic acid-based drugs, particularly proteasome inhibitors, underscores its importance to medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this compound in the development of novel therapeutics and advanced materials.

References

(4-Isobutyramidophenyl)boronic acid mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Isobutyramidophenyl)boronic acid is a versatile organoboron compound predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its unique structure, featuring a boronic acid moiety for coupling and an isobutyramido substituent, imparts specific electronic and steric properties that modulate its reactivity and mechanism of action. This guide provides an in-depth analysis of the core mechanistic principles governing its role in organic synthesis. We will dissect the Suzuki-Miyaura catalytic cycle with a focus on the specific influence of the para-amido substituent, explore the kinetic implications, and provide field-proven experimental protocols for its application.

Introduction: The Structural Significance of this compound

Boronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and broad utility as coupling partners.[1][2] this compound belongs to this class, distinguished by the presence of an isobutyramido group at the para-position of the phenyl ring. This substituent is not merely a passive spectator; its electronic and potential coordinating properties are critical to the molecule's behavior in catalytic cycles.

The amide functional group is characterized by a resonance structure that delocalizes the nitrogen's lone pair of electrons into the carbonyl group, giving the C-N bond partial double-bond character.[3] When attached to a phenyl ring, this group acts as a moderate activating group through resonance, donating electron density to the aromatic system. This electronic influence is central to its mechanism of action, particularly in the rate-determining steps of cross-coupling reactions. Understanding this influence is paramount for optimizing reaction conditions and predicting outcomes in complex molecular syntheses.

The Suzuki-Miyaura Reaction: A Mechanistic Framework

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a carbon-carbon bond between the phenyl ring and an organic halide or triflate.[4][5] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7]

The cycle is fundamentally composed of three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (R¹-X), inserting itself into the carbon-halide bond. This oxidizes the catalyst to a high-valent Pd(II) species.[7]

  • Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the Pd(II) complex, displacing the halide. This is the crucial step where the boronic acid participates directly.[4][7]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Trans [R¹-Pd(II)-R²]L₂ OxAdd->Trans Transmetalation (R²B(OH)₂ + Base) Trans->Pd0 Reductive Elimination Product R¹-R² Trans->Product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Mechanism: The Role of the (4-Isobutyramido) Group

While the general cycle is universal, the specific reactivity of this compound is dictated by the influence of its substituent on the key transmetalation step.

Activation via Boronate Formation

The transmetalation step does not proceed with the neutral boronic acid. A base is required to activate the boron atom, converting the trigonal planar boronic acid into a more nucleophilic tetracoordinate boronate complex (e.g., [R-B(OH)₃]⁻).[1] This activation enhances the polarization of the C-B bond, making the organic group more readily transferable to the palladium center.[1][4]

The electron-donating nature of the para-amido group increases the electron density on the phenyl ring, which can subtly influence the acidity (pKa) of the boronic acid and the stability of the resulting boronate complex.

Boronate_Formation BoronicAcid (4-Isobutyramidophenyl)B(OH)₂ Boronate [(4-Isobutyramidophenyl)B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronate

Caption: Activation of boronic acid to the reactive boronate species.

The Transmetalation Step: An Electronic Perspective

Transmetalation is often the rate-determining step of the catalytic cycle. The rate of this step is highly sensitive to the electronic character of the ipso-carbon—the carbon atom bonded to boron.[8]

The (4-Isobutyramido) group exerts two opposing electronic effects:

  • Sigma (σ) Withdrawal: The electronegative oxygen and nitrogen atoms pull electron density through the sigma bond framework (inductive effect).

  • Pi (π) Donation: The nitrogen lone pair donates electron density into the aromatic π-system (resonance effect).

For a para-substituent, the resonance effect typically dominates, leading to an overall increase in electron density on the phenyl ring, including the ipso-carbon. This increased nucleophilicity of the ipso-carbon facilitates its transfer from the boronate complex to the electrophilic Pd(II) center, potentially accelerating the transmetalation step compared to unsubstituted phenylboronic acid.

Comparative Reactivity

The kinetic performance of a boronic acid is a direct consequence of its structure. While specific kinetic data for this compound is not widely published, its performance can be inferred from established principles of substituent effects.

Boronic Acid SubstituentElectronic EffectExpected Impact on Transmetalation RateRationale
-H (Unsubstituted)Neutral (Reference)BaselineStandard reactivity for phenylboronic acid.
-OCH₃ (Strong Donor)Strong π-DonationIncreasedSignificantly enhances the nucleophilicity of the ipso-carbon.
-(NH)C(O)CH(CH₃)₂ Moderate π-DonationModerately IncreasedThe amide group donates electron density via resonance, increasing ipso-carbon nucleophilicity and accelerating the transfer to palladium.[3][8]
-CF₃ (Strong Withdrawer)Strong σ-WithdrawalDecreasedReduces the nucleophilicity of the ipso-carbon, slowing the rate of transfer to the palladium center.[8]

Note: The relative rates are conceptual and depend heavily on specific reaction conditions such as the catalyst, ligand, base, and solvent used.[9]

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol provides a validated, self-contained methodology for a representative cross-coupling reaction. Explanations are provided to clarify the purpose of each step, ensuring scientific integrity and reproducibility.

Objective: To synthesize 4-isobutyramido-4'-methoxybiphenyl via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • Dioxane (5 mL)

  • Water (1 mL)

Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium carbonate.

    • Rationale: Using an oven-dried flask prevents atmospheric moisture from interfering with the catalytic system. K₂CO₃ serves as the essential base to generate the active boronate species.[1]

  • Catalyst Preparation:

    • In a separate vial, dissolve Pd(OAc)₂ and PCy₃ in 1 mL of dioxane.

    • Rationale: Pre-mixing the catalyst and ligand allows for the formation of the active Pd(0) species in situ. PCy₃ is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes oxidative addition.[1]

  • Inert Atmosphere:

    • Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. An inert atmosphere is critical for maintaining catalytic activity.[6]

  • Reaction Execution:

    • Add the dioxane/water solvent mixture (4 mL dioxane, 1 mL water) to the Schlenk tube via syringe, followed by the catalyst solution.

    • Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 12 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction. Vigorous stirring ensures proper mixing in the biphasic system.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

The mechanism of action of this compound in organic reactions is fundamentally governed by the principles of the Suzuki-Miyaura catalytic cycle. However, its specific reactivity profile is finely tuned by the electronic properties of the para-isobutyramido substituent. Through its resonance-donating effect, this group enhances the nucleophilicity of the ipso-carbon, which is expected to facilitate the rate-determining transmetalation step. This nuanced understanding allows researchers to leverage this building block effectively in the synthesis of complex molecules, providing a reliable and efficient route to biaryl structures that are common motifs in pharmaceutical and materials science.

References

The Strategic Synthesis and Application of (4-Isobutyramidophenyl)boronic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Isobutyramidophenyl)boronic acid has emerged as a cornerstone building block in modern medicinal chemistry, most notably as a critical intermediate in the synthesis of the proteasome inhibitor bortezomib. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and strategic applications of this versatile compound. We will delve into the causality behind experimental choices in its synthesis and its pivotal role in carbon-carbon bond formation through the Suzuki-Miyaura coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's significance and practical utility.

Introduction: The Rise of a Key Pharmaceutical Intermediate

The journey of this compound is intrinsically linked to the broader history of boronic acids in organic chemistry and the targeted development of novel therapeutics. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the true potential of this class of compounds in pharmaceutical sciences was not fully realized until much later. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of complex organic molecules, with boronic acids taking center stage as versatile and stable coupling partners.

The specific impetus for the development and large-scale synthesis of this compound arose from the quest for potent and selective proteasome inhibitors. The proteasome, a multi-catalytic protease complex, is a key regulator of intracellular protein degradation and has been identified as a prime target for cancer therapy.[1] The groundbreaking discovery of bortezomib (Velcade®), a dipeptidyl boronic acid, as a first-in-class proteasome inhibitor for the treatment of multiple myeloma and mantle cell lymphoma, solidified the importance of boronic acid-containing pharmacophores.[2][3] this compound serves as a crucial structural motif within this class of drugs, and its synthesis became a critical step in the production of these life-saving medicines.

Physicochemical Properties and Structural Rationale

The molecular architecture of this compound is key to its utility. The boronic acid moiety (-B(OH)₂) is a versatile functional group that can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura coupling. The isobutyramido group (-NHC(O)CH(CH₃)₂) plays a more nuanced, yet equally important, role.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 874219-50-8
Molecular Formula C₁₀H₁₄BNO₃
Molecular Weight 207.04 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents

The isobutyramido group is not merely a passive spectator. In the context of proteasome inhibitors, this lipophilic moiety contributes to the overall molecular shape and binding affinity of the final drug molecule to the target enzyme. The specific stereochemistry and steric bulk of this group can influence the inhibitor's potency and selectivity. Furthermore, the amide bond provides a site for hydrogen bonding interactions within the enzyme's active site, enhancing the binding affinity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with a readily available starting material, 4-nitroaniline. The following protocol outlines a common and scalable synthetic route.

Diagram: Synthetic Pathway to this compound

G A 4-Nitroaniline B 4-Nitrophenylboronic acid A->B  Diazotization,  Borylation C 4-Aminophenylboronic acid B->C  Reduction  (e.g., H₂, Pd/C) D This compound C->D  Acylation  (Isobutyryl chloride,  base)

Caption: Synthetic route from 4-nitroaniline to the target compound.

Experimental Protocol:

Step 1: Synthesis of 4-Nitrophenylboronic acid

This step involves the diazotization of 4-nitroaniline followed by a borylation reaction.

  • Diazotization: Dissolve 4-nitroaniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Borylation: In a separate flask, prepare a solution of a boronic acid precursor, such as triisopropyl borate, in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the borate solution. The reaction is often catalyzed by a copper salt.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture to hydrolyze the boronic ester to the desired 4-nitrophenylboronic acid.

  • Isolate the product by filtration and wash with cold water.

Step 2: Synthesis of 4-Aminophenylboronic acid

This step involves the reduction of the nitro group to an amine.

  • Dissolve 4-nitrophenylboronic acid in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-aminophenylboronic acid.

Step 3: Synthesis of this compound

This final step is an acylation of the amino group.

  • Dissolve 4-aminophenylboronic acid in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in the presence of a base (e.g., triethylamine or pyridine).

  • Cool the solution in an ice bath.

  • Slowly add isobutyryl chloride to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Application in Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the isobutyramidophenyl moiety into a wide range of molecular scaffolds.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition A->B R¹-X C R¹-Pd(II)-X B->C D Transmetalation C->D R²-B(OH)₂ (Base) E R¹-Pd(II)-R² D->E F Reductive Elimination E->F F->A G R¹-R² F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction flask, add this compound, the aryl bromide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) to the flask.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Aryl HalideProductTypical Yield (%)
2-BromopyridineN-(4-(pyridin-2-yl)phenyl)isobutyramide85-95
4-BromoanisoleN-(4'-methoxy-[1,1'-biphenyl]-4-yl)isobutyramide90-98
1-Bromo-3,5-dimethylbenzeneN-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)isobutyramide88-96

Conclusion and Future Perspectives

This compound has solidified its position as a vital building block in the pharmaceutical industry. Its efficient synthesis and versatile reactivity in Suzuki-Miyaura coupling reactions make it an indispensable tool for the construction of complex drug molecules. The historical development of this compound is a testament to the synergy between fundamental organic chemistry and the targeted needs of medicinal chemistry.

As the field of drug discovery continues to evolve, the demand for well-characterized and readily accessible building blocks like this compound will undoubtedly grow. Future research may focus on developing even more efficient and greener synthetic routes to this compound and exploring its utility in other emerging cross-coupling technologies. The principles outlined in this guide, from understanding the rationale behind its structure to the practical execution of its synthesis and application, will continue to be of paramount importance for scientists working at the forefront of pharmaceutical innovation.

References

(4-Isobutyramidophenyl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Isobutyramidophenyl)boronic acid: A Cornerstone Intermediate in Modern Medicinal Chemistry

Abstract

This compound has emerged as a pivotal building block in the landscape of drug discovery and development. Its unique structural features, particularly the presence of a reactive boronic acid moiety, make it an indispensable intermediate for synthesizing complex pharmaceutical agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental properties, a validated synthetic pathway, and its critical applications. We will explore its role in the creation of potent enzyme inhibitors and its utility in robust carbon-carbon bond-forming reactions, underscoring its significance in constructing novel therapeutic candidates. The narrative emphasizes the chemical principles and experimental logic that drive its application, offering both foundational knowledge and practical protocols.

Introduction to Boronic Acids in Drug Discovery

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂).[1][2] Initially considered niche reagents, their prominence has surged over the past two decades, largely demystifying early concerns about toxicity.[3] The approval of several boronic acid-containing drugs by the FDA, including the groundbreaking proteasome inhibitor Bortezomib (Velcade®), has solidified their status as a validated and valuable pharmacophore.[1][4]

The utility of boronic acids stems from several key properties:

  • Lewis Acidity: The boron atom possesses a vacant p-orbital, allowing it to act as a mild Lewis acid.[1][2]

  • Reversible Covalent Bonding: They can form stable, yet reversible, covalent bonds with diols, a feature critical for interacting with biological targets like sugars or the active sites of serine proteases.[1][5]

  • Synthetic Versatility: Boronic acids are exceptionally stable, easy to handle, and serve as key partners in powerful synthetic reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[6]

  • Favorable Pharmacokinetics: Incorporation of a boronic acid group can enhance drug potency and improve pharmacokinetic profiles.[4]

This compound is a prime example of a functionalized arylboronic acid designed for specific applications, particularly in the synthesis of targeted therapies.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₄BNO₃[5]
Molecular Weight 207.04 g/mol [5]
CAS Number 874219-50-8[5]
Appearance Typically a white to off-white solidGeneral Knowledge
Storage Conditions 2-8°C, under inert gas[5]

Synthesis Pathway: Acylation of 4-Aminophenylboronic Acid

The most direct and industrially scalable synthesis of this compound involves the acylation of a readily available precursor, 4-aminophenylboronic acid. This method is efficient and provides a high-purity product. The general strategy is based on well-established amidation reactions applied to functionalized boronic acids.[7]

Synthetic Rationale

The chosen pathway leverages the nucleophilic character of the amino group on the phenylboronic acid ring to react with an electrophilic acylating agent.

  • Starting Material Selection: 4-Aminophenylboronic acid is a commercially available and relatively inexpensive starting material. Its synthesis often begins with the nitration of phenylboronic acid followed by a reduction, providing a reliable source for the key precursor.[7]

  • Reaction Choice: Standard N-acylation is a robust and high-yielding reaction. Using isobutyryl chloride or isobutyric anhydride provides the desired isobutyramido side chain. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Workflow Diagram

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Acylation Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Final Product A 4-Aminophenylboronic Acid (Precursor) D Reaction Mixture A->D Add to reactor B Isobutyryl Chloride (Acylating Agent) B->D Add dropwise C Solvent (e.g., THF, DCM) + Base (e.g., Pyridine, TEA) C->D Dissolve in E Aqueous Work-up (Quenching & Extraction) D->E Reaction complete F Purification (Crystallization/Chromatography) E->F Isolate crude G This compound F->G Obtain pure product

Caption: Synthetic workflow for this compound.

Core Applications in Drug Discovery

Intermediate for Proteasome Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of dipeptidyl boronic acid proteasome inhibitors.[5] The proteasome is a cellular complex responsible for degrading unwanted or misfolded proteins; its inhibition is a validated strategy for treating certain cancers, particularly multiple myeloma.[1][3]

The boronic acid moiety is the pharmacophore—it is directly responsible for the drug's mechanism of action. The boron atom forms a reversible covalent bond with the hydroxyl group of a critical threonine residue (Thr1) in the proteasome's active site, effectively blocking its proteolytic activity.[3] this compound provides the foundational scaffold onto which peptide side chains are built to achieve specificity and potency.

Mechanism of Proteasome Inhibition

Caption: Boronic acid inhibiting the proteasome active site.

Utility in Suzuki-Miyaura Cross-Coupling

Beyond its role in proteasome inhibitors, this compound is a versatile partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forges a C-C bond between the boronic acid and an organohalide (e.g., aryl bromide or iodide). This allows medicinal chemists to efficiently construct complex biaryl or heteroaryl structures, which are common motifs in pharmacologically active molecules.[6] This reaction is valued for its mild conditions and high tolerance of various functional groups.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Note: This is a representative protocol. Specific conditions may need optimization.

Objective: To synthesize a biaryl compound from this compound and an aryl bromide.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, and the base.

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the chosen solvent system to the flask. Stir the mixture for 10-15 minutes to ensure adequate mixing.

  • Degassing: Degas the solvent by bubbling the inert gas through the mixture for 15-20 minutes or by using a freeze-pump-thaw method.

    • Rationale: Removing dissolved oxygen is crucial for catalyst stability and reaction efficiency.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the final biaryl product.

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of rational drug design. Its structure is tailored to serve as a robust building block for some of the most effective modern therapeutics. By providing a stable scaffold with a highly functional boronic acid group, it enables the construction of potent enzyme inhibitors and complex molecular architectures through reliable synthetic methodologies. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's properties and applications is essential for unlocking new therapeutic possibilities.

References

safety and handling of (4-Isobutyramidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (4-Isobutyramidophenyl)boronic acid

Introduction

This compound is a specialized arylboronic acid derivative of significant interest to the pharmaceutical and life sciences sectors. As a key building block in organic synthesis, its utility is particularly notable in the development of therapeutic agents, including proteasome inhibitors used in oncology.[1] The boronic acid moiety, with its unique electronic properties and ability to form reversible covalent bonds with biological targets, makes this class of compounds invaluable for drug design.[2][3][4]

However, the same reactivity that makes it useful necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It provides a comprehensive overview of its toxicological profile, detailed handling and storage procedures, and emergency response protocols, grounded in established safety principles and an understanding of the compound's chemical nature. The objective is to foster a culture of safety and ensure the integrity of both the research and the researcher.

Section 1: Hazard Identification and Toxicological Profile

A foundational aspect of safe laboratory practice is a complete understanding of the inherent risks associated with a chemical. This compound, like many arylboronic acids, is classified as a hazardous substance.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazards of this compound.

Hazard ClassHazard StatementPictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritation[5]
alt text
Warning [5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[5]
alt text
Warning [5]
Specific Target Organ ToxicityH335: May cause respiratory irritation[5]
alt text
Warning [5]
Primary Routes of Exposure and Health Effects

Exposure can occur via inhalation, skin contact, eye contact, or ingestion. The primary health effects are irritant in nature.

  • Inhalation: Inhaling the dust of this compound can lead to irritation of the nose, throat, and lungs.[6][7] Symptoms may include a dry cough, sore throat, and shortness of breath.[8]

  • Skin Contact: Direct contact with the skin will cause irritation, characterized by redness and discomfort.[5]

  • Eye Contact: This compound is a serious eye irritant.[5] Contact can cause significant redness, tearing, and pain.[6][7]

  • Ingestion: Ingestion is harmful and can lead to gastrointestinal distress, including nausea, vomiting, and abdominal pain.[6][8][9]

Chronic Toxicity and Genotoxicity Considerations

While the parent compound, boric acid, is not considered carcinogenic by major regulatory bodies like the U.S. EPA, and boron compounds are generally not found to be genotoxic, a critical consideration for drug development professionals is the status of arylboronic acids as potential genotoxic impurities (PGIs).[8][10] Some studies have indicated that certain arylboronic acids can be weakly mutagenic in microbial assays.[11] Therefore, when this compound is used as a synthetic intermediate, its potential presence as a residual impurity in the final Active Pharmaceutical Ingredient (API) must be carefully controlled and assessed.[11]

Section 2: Exposure Control and Personal Protection

Mitigating the risks identified above requires a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE). This is often referred to as the "Hierarchy of Controls."

Hierarchy of Controls for Safe Handling cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical) Engineering Engineering Controls (Fume Hood, Ventilation) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All weighing, transferring, and handling of solid this compound must be conducted within a certified chemical fume hood to contain dust and prevent inhalation.[12][13]

  • Ventilation: The laboratory should have adequate general ventilation to ensure low background concentrations of airborne contaminants.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[7][13] Their functionality should be tested regularly.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It is mandatory for all handling procedures.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield is recommended for splash hazards.[14]Protects eyes from dust particles and potential splashes, preventing serious irritation.[12]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile).[14]Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately upon contamination.[12]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[12][14]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if dust generation is unavoidable or if working outside a fume hood.[14][15]Prevents inhalation of the powder, which can cause respiratory tract irritation.[12]
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

  • Do not eat, drink, or smoke in any area where this chemical is handled or stored.[13]

  • Remove any contaminated clothing immediately and launder it before reuse.

Section 3: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial for maintaining a safe laboratory environment and ensuring the chemical's stability.

Prudent Handling Protocol: Weighing and Transfer
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.[12]

  • Don PPE: Put on all required PPE as detailed in Section 2.2.

  • Transfer: Keep the container of this compound tightly closed when not in use.[12]

  • Avoid Dust: When transferring the solid, use tools like a spatula and techniques that minimize the generation of airborne dust.[12] Never pour the dry powder.

  • Weighing: If weighing, use a weigh boat or paper on a balance inside the fume hood.

  • Post-Handling: Tightly seal the source container immediately after use. Clean the work area and any tools to remove residual chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items (like gloves) in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water.[13]

Storage Requirements

Proper storage is essential for both safety and maintaining the integrity of the compound. Boronic acids can be hygroscopic and are susceptible to degradation.[16][17]

Decision Workflow for Proper Chemical Storage Start Incoming Chemical CheckLabel Check Label for Specific Conditions? Start->CheckLabel StoreInert Store in Tightly Sealed Container Under Inert Atmosphere (Nitrogen) in a Cool, Dry, Designated Area CheckLabel->StoreInert Yes (Air/Moisture Sensitive) StoreGeneral Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area CheckLabel->StoreGeneral No Segregate Segregate from Incompatible Materials (Oxidizers, Strong Bases/Acids) StoreInert->Segregate StoreGeneral->Segregate Emergency Response Flowchart for a Solid Spill Spill Spill Occurs Evacuate Evacuate Non-Essential Personnel Ensure Area is Ventilated Spill->Evacuate DonPPE Don Appropriate PPE (Respirator, Goggles, Gloves, Coat) Evacuate->DonPPE Contain Contain the Spill with Inert Absorbent (e.g., Sand, Vermiculite) DonPPE->Contain Cleanup Carefully Sweep or Scoop Material into a Labeled, Sealed Container for Hazardous Waste Contain->Cleanup Decontaminate Decontaminate Spill Area with Soap and Water Cleanup->Decontaminate End Response Complete Decontaminate->End

References

Methodological & Application

Application Notes and Protocols: (4-Isobutyramidophenyl)boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of (4-Isobutyramidophenyl)boronic acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries, for constructing biaryl and styrenyl frameworks.[3][4] Boronic acids are key reagents in this transformation due to their stability, low toxicity, and the ease of removal of boron-containing byproducts.[3]

This guide focuses on a specific, yet versatile, building block: This compound . The presence of the isobutyramido group imparts unique electronic and solubility characteristics, making it a valuable synthon for introducing a functionalized phenyl moiety. This functional group can serve as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of target molecules in drug discovery programs. Understanding the nuances of its application in Suzuki-Miyaura coupling is crucial for leveraging its full synthetic potential.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][5] The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated Pd(0) complex.[1][5] This step forms a Pd(II) intermediate. The reactivity of the organic halide generally follows the trend I > Br > OTf >> Cl.[5]

  • Transmetalation : This is a critical step where the organic group is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base.[3] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex.[7][8][9]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²B(OH)₂ + Base PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim R¹-R² RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product BoronicAcid R²B(OH)₂ (4-Isobutyramidophenyl) boronic acid Boronate [R²B(OH)₃]⁻ (Boronate 'ate' complex) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) R1X Organic Halide (R¹-X) R1X->OxAdd R2BOH2 (4-Isobutyramidophenyl) boronic acid (R²B(OH)₂) R2BOH2->Transmetal Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst & Ligand A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvents C->D E 5. Heat & Stir (e.g., 80-110 °C, 12-24h) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool & Dilute (e.g., Ethyl Acetate) F->G H 8. Aqueous Wash G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J K Pure Product J->K

References

Application Notes & Protocols: (4-Isobutyramidophenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Isobutyramidophenyl)boronic acid has emerged as a versatile and valuable building block in modern medicinal chemistry. Its unique bifunctional nature, combining the reactivity of a boronic acid with the structural and physicochemical contributions of the isobutyramido moiety, makes it a strategic component in drug discovery. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this reagent. We will explore its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures and discuss the potential role of the isobutyramido group as a bioisostere and modulator of pharmacokinetic properties. Detailed, field-proven protocols are provided to ensure reproducible and efficient implementation in the laboratory.

Introduction: The Strategic Value of Boronic Acids in Drug Design

Boronic acids and their derivatives have become indispensable tools in the synthesis of organic compounds, particularly within the pharmaceutical industry.[1] Their stability, low toxicity, and remarkable utility in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling have cemented their role in constructing the complex molecular architectures of modern therapeutics.[1][2][3] The boronic acid functional group, -B(OH)₂, is not merely a reactive handle for C-C bond formation; it can also act as a pharmacophore, forming reversible covalent bonds with biological targets such as serine proteases or interacting with diols present in carbohydrates.[4][5] This dual-purpose capability has led to the successful development of drugs like the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma.[1][5]

This compound distinguishes itself by incorporating an N-acyl group—the isobutyramido moiety. This feature offers medicinal chemists a strategic advantage beyond the coupling reaction itself. The amide bond introduces hydrogen bond donor and acceptor sites, which can be crucial for target engagement and can influence critical ADME (absorption, distribution, metabolism, and excretion) properties such as solubility and cell permeability.[6]

Key Properties of this compound
PropertyValueSource
CAS Number 874219-50-8[4]
Molecular Formula C₁₀H₁₄BNO₃[4]
Molecular Weight 207.04 g/mol [4]
Appearance Typically an off-white to white solid---
Storage 2-8°C, under inert gas[4]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or heteroaryl-aryl structures.[1] This palladium-catalyzed reaction is one of the most robust and widely used methods for C-C bond formation in medicinal chemistry due to its functional group tolerance and mild reaction conditions.[7]

Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a Palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)-X L₂ (Oxidative Addition Intermediate) pd0->pd_complex Oxidative Addition transmetal Ar¹-Pd(II)-Ar² L₂ (Transmetalation Intermediate) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) transmetal->product start_reagents Ar¹-X (Aryl Halide) start_reagents->pd_complex boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar¹-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step.[2]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.[8]

The Role of the Isobutyramido Moiety

The isobutyramido group can influence the reaction and the properties of the final product in several ways:

  • Electronic Effects: As a moderately electron-donating group, it can influence the electronic density of the phenyl ring, potentially affecting the rate of transmetalation.

  • Solubility: The amide functionality can improve the solubility of the boronic acid reagent and the resulting product in organic solvents, aiding reaction kinetics and simplifying purification.

  • Bioisosterism: In the final drug molecule, the isobutyramido group can act as a bioisostere for other functional groups, mimicking their spatial and electronic properties to maintain or improve biological activity while fine-tuning physicochemical properties.[9][10][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents
ReagentRoleTypical Amount (Molar Eq.)Notes
Aryl/Heteroaryl Halide (Ar-X)Substrate1.0Aryl bromides or iodides are common.
This compoundCoupling Partner1.1 - 1.5A slight excess ensures complete consumption of the limiting reagent.
Pd Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.01 - 0.05 (1-5 mol%)Other common catalysts include PdCl₂(dppf).
Base (e.g., K₂CO₃, K₃PO₄)Activator2.0 - 3.0Choice of base is critical and substrate-dependent.[7]
Solvent (e.g., 1,4-Dioxane/H₂O)Reaction Medium---A mixture of an organic solvent and water is typical.

Step-by-Step Protocol

Experimental_Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) degas 2. Degassing (N₂/Ar Purge) setup->degas heat 3. Heating & Reaction (e.g., 80-100°C, Monitor by TLC/LCMS) degas->heat workup 4. Aqueous Work-up (Quench, Extract, Dry) heat->workup purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition & Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water). Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery Programs: Case Studies

This compound and its derivatives are frequently used in the synthesis of kinase inhibitors, a major class of anticancer drugs.[12] The isobutyramidophenyl moiety can often be found directed towards the solvent-exposed region of the kinase ATP-binding pocket, where the amide can form beneficial hydrogen bonds and the lipophilic isobutyl group can make favorable hydrophobic contacts.

While specific, publicly documented examples naming "this compound" can be proprietary, its structural motif is common. For instance, the core structure is analogous to scaffolds used in the development of various inhibitors targeting enzymes critical for cell proliferation and survival.[12][13] Researchers have successfully designed and synthesized novel non-peptide boronic acid derivatives as potent proteasome inhibitors, showcasing the power of this chemical class in generating therapeutic leads.[14][15][16]

Conclusion and Future Perspectives

This compound is more than just a synthetic intermediate; it is a strategic tool for medicinal chemists. Its reliable performance in Suzuki-Miyaura couplings allows for the efficient construction of lead compounds, while the embedded isobutyramido group provides a valuable handle for optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate. As the principles of target-based drug design continue to evolve, the demand for such sophisticated, multifunctional building blocks will undoubtedly grow, ensuring that this compound remains a relevant and powerful component in the drug discovery arsenal.[17]

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Isobutyramidophenyl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Amide Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The synthesis of biaryl structures containing an amide functionality, such as those derived from (4-Isobutyramidophenyl)boronic acid, is of particular interest. This motif is a key structural component in numerous biologically active compounds, including selective enzyme inhibitors and other therapeutic agents. The isobutyramide group can engage in crucial hydrogen bonding interactions within biological targets, enhancing binding affinity and specificity. Consequently, robust and well-defined protocols for the coupling of this compound with a diverse range of aryl halides are highly sought after by researchers in drug discovery and development.

This technical guide provides a comprehensive overview of the critical parameters, reaction conditions, and detailed experimental protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl halides.

Understanding the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The generally accepted catalytic cycle proceeds through three fundamental steps, initiated by a palladium(0) species.[2][1][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > OTf >> Cl.[4]

  • Transmetalation: In this step, the organic moiety from the organoboron species is transferred to the palladium center. The presence of a base is crucial for this process. The base activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[5][6]

  • Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][3]

Below is a diagram illustrating this catalytic pathway:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Reaction Parameters and Component Selection

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key components. The presence of the amide functional group necessitates careful consideration to avoid potential side reactions and ensure high yields.

Palladium Catalyst and Ligand Selection

The choice of the palladium catalyst and associated ligands is critical for achieving high catalytic activity. While numerous palladium sources can be used, palladium(II) precatalysts are often favored for their air and moisture stability.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is a highly versatile and commercially available catalyst that has demonstrated excellent performance in a wide range of Suzuki-Miyaura couplings, including those with functionalized substrates.[7][8][9] The dppf ligand is both electron-rich and has a large bite angle, which promotes both oxidative addition and reductive elimination.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic and still widely used catalyst, particularly for couplings involving aryl bromides and iodides.[8] It is a reliable choice for many standard transformations.

  • Palladium(II) Acetate (Pd(OAc)₂) with a Phosphine Ligand: This combination allows for the in situ formation of the active catalyst. The choice of phosphine ligand can be tailored to the specific substrates. For amide-containing boronic acids, bulky, electron-rich phosphine ligands are often beneficial.

Catalyst SystemTypical SubstratesAdvantagesConsiderations
Pd(dppf)Cl₂ Aryl bromides, chlorides, and iodidesHigh functional group tolerance, commercially available, robust.[7][8][10]Can be more expensive than simpler palladium sources.
Pd(PPh₃)₄ Aryl bromides and iodidesWell-established, effective for many standard couplings.[8]Can be sensitive to air and may require careful handling.
Pd(OAc)₂ + Ligand Broad, depends on ligandModular, allows for fine-tuning of reactivity.Requires optimization of the ligand for specific substrates.
The Role and Choice of Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, and must be compatible with any sensitive functional groups on the substrates.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases in Suzuki-Miyaura couplings.[11] They are effective, inexpensive, and generally well-tolerated. Cesium carbonate (Cs₂CO₃) is often more effective for less reactive aryl chlorides.

  • Phosphates (K₃PO₄): A stronger base than carbonates, potassium phosphate is often used for challenging couplings, particularly with sterically hindered substrates or aryl chlorides.

  • Hydroxides (NaOH, KOH): While effective, strong bases like hydroxides can promote side reactions, such as hydrolysis of ester groups, if present on the substrates.

For the coupling of this compound, inorganic carbonates such as K₂CO₃ or Cs₂CO₃ are generally a good starting point, offering a balance of reactivity and functional group compatibility.

Solvent Systems

The choice of solvent is important for solubilizing the reactants and catalyst, and can also influence the reaction rate. A mixture of an organic solvent and water is often employed.

  • Dioxane/Water or THF/Water: These are classic solvent systems for Suzuki-Miyaura reactions.[10] The aqueous phase is essential for dissolving the inorganic base.

  • Toluene/Water or DMF/Water: These solvent mixtures are also commonly used and can be effective for a range of substrates.[12][13]

  • Ethanol/Water: A greener solvent alternative that can be highly effective for certain couplings.[12]

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization may be necessary for different aryl halides.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is adapted from established procedures for similar amide-containing boronic acids.

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equivalents, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ to the vessel.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume). The final concentration of the limiting reagent (aryl bromide) should be in the range of 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

A typical workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Microwave-Assisted Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and improved yields.[14]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equivalents, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 equivalents, 6 mol%)

  • Potassium hydroxide (KOH) (2.0 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.6 equivalents)

  • Water

Procedure:

  • In a microwave reaction vessel, combine this compound, the aryl halide, Pd(OAc)₂, PPh₃, KOH, and TBAB.

  • Add water as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 100-150 °C for 5-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poorly reactive aryl halide (e.g., chloride)- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents.- For aryl chlorides, switch to a stronger base (e.g., K₃PO₄), a more active catalyst system (e.g., with a bulky phosphine ligand), and higher temperatures.
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.- Use a milder base (e.g., KF).- Run the reaction at a lower temperature.- Use anhydrous conditions if possible.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Ensure the reaction is performed under a strictly inert atmosphere.- Add a small amount of a reducing agent or ensure the ligand can facilitate the reduction of Pd(II).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful method for the synthesis of valuable biaryl amide compounds. By carefully selecting the catalyst, base, and solvent system, and by following robust experimental protocols, researchers can achieve high yields of the desired products. The information and procedures outlined in this guide provide a solid foundation for the successful application of this important transformation in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Large-Scale Synthesis of (4-Isobutyramidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (4-Isobutyramidophenyl)boronic acid in Modern Drug Discovery

This compound is a critical building block in medicinal chemistry, primarily recognized for its role in the synthesis of proteasome inhibitors, a class of drugs that have revolutionized the treatment of certain cancers, most notably multiple myeloma.[1][2] The boronic acid moiety is key to its biological activity, enabling reversible covalent interactions with the active site of the proteasome.[2] Beyond its direct application in proteasome inhibitors, this compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the creation of complex biaryl structures prevalent in many pharmaceutical agents.[3][4][5]

The robust and scalable synthesis of this compound is therefore of paramount importance for ensuring a consistent and cost-effective supply chain for the development and manufacturing of life-saving therapeutics. This document provides a comprehensive guide to its large-scale synthesis, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters to ensure a high-yielding and reproducible manufacturing process.

Synthetic Strategy: A Two-Step Approach to this compound

The large-scale synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the acylation of 4-bromoaniline to produce the key intermediate, N-(4-bromophenyl)isobutyramide. This is followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality.

Synthesis_Strategy 4-Bromoaniline 4-Bromoaniline N-(4-bromophenyl)isobutyramide N-(4-bromophenyl)isobutyramide 4-Bromoaniline->N-(4-bromophenyl)isobutyramide Isobutyryl chloride, Base This compound This compound N-(4-bromophenyl)isobutyramide->this compound 1. Bis(pinacolato)diboron, Pd catalyst, Base 2. Hydrolysis Miyaura_Borylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Inert_Atmosphere Establish Inert Atmosphere (Nitrogen/Argon) Charge_Reagents Charge Reagents: - N-(4-bromophenyl)isobutyramide - B₂pin₂ - KOAc - Pd(dppf)Cl₂ Inert_Atmosphere->Charge_Reagents Add_Solvent Add 1,4-Dioxane Charge_Reagents->Add_Solvent Heat Heat to 80-90 °C Add_Solvent->Heat Stir Stir for 8-12 hours Heat->Stir Monitor Monitor by HPLC Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Hydrolyze Hydrolyze with HCl (aq) Cool->Hydrolyze Filter Filter Crude Product Hydrolyze->Filter Wash Wash with Water and n-Heptane Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Final_Product This compound Dry->Final_Product

References

Application Note: A Streamlined One-Pot Borylation/Suzuki Protocol for the Synthesis of Biaryl Amides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the creation of C-C bonds.[1] However, the synthesis, isolation, and purification of the requisite boronic acid or ester intermediates can be time-consuming and challenging due to their potential instability.[2] This application note details a robust, one-pot, two-step protocol that seamlessly integrates Miyaura borylation with a subsequent Suzuki-Miyaura cross-coupling. By generating the arylboronate ester in situ from an aryl halide, this method circumvents the need for intermediate isolation, significantly improving process efficiency and atom economy.[3] We provide a detailed experimental procedure for the synthesis of a biaryl isobutyramide, a scaffold pertinent to drug development, starting from (4-bromophenyl)isobutyramide.

Principle and Rationale

The one-pot borylation/Suzuki reaction is an elegant synthetic strategy that capitalizes on the compatible conditions of two powerful palladium-catalyzed transformations.[4] The sequence involves two distinct, sequential catalytic cycles occurring in a single reaction vessel.

Step 1: Miyaura Borylation The first step is the palladium-catalyzed cross-coupling of an aryl halide (Ar¹-X) with a boron source, typically bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).[5][6] The catalytic cycle, as illustrated in Figure 1, generally proceeds through three key stages:

  • Oxidative Addition: A Pd(0) complex, generated in situ, undergoes oxidative addition into the aryl-halide bond to form an Ar¹-Pd(II)-X species.[7]

  • Transmetalation: In the presence of a base (e.g., KOAc), the halide on the palladium complex is exchanged for a boryl group from the diboron reagent. While the exact mechanism has been subject to debate, recent studies support a process involving a σ-bond metathesis.[7][8]

  • Reductive Elimination: The newly formed Ar¹-B(pin) complex is released from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[7]

Step 2: Suzuki-Miyaura Cross-Coupling Upon completion of the borylation, a second aryl halide (Ar²-X), an aqueous base (e.g., K₂CO₃ or K₃PO₄), and potentially an additional charge of catalyst or ligand are introduced directly into the reaction mixture.[4] This initiates the well-established Suzuki-Miyaura catalytic cycle:[9][10]

  • Oxidative Addition: The Pd(0) catalyst (either remaining from the first step or freshly added) adds to the second aryl halide (Ar²-X) to form an Ar²-Pd(II)-X intermediate.

  • Transmetalation: The base activates the in situ-generated boronate ester (Ar¹-B(pin)), facilitating the transfer of the Ar¹ group to the palladium center and displacing the halide. This is often the rate-determining step.[11]

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.

The amide functionality, as in (4-isobutyramidophenyl)boronic acid, is well-tolerated in this sequence, making the protocol highly suitable for the synthesis of complex molecules in drug discovery programs.[12]

Experimental Protocol: One-Pot Synthesis of N-(4'-methyl-[1,1'-biphenyl]-4-yl)isobutyramide

This protocol describes the synthesis of a model biaryl amide starting from 4-bromo-N-isobutyrylaniline and coupling it with 4-bromotoluene.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Bromo-N-isobutyrylaniline≥98%CommercialStarting Material (Ar¹-Br)
4-Bromotoluene≥99%CommercialCoupling Partner (Ar²-Br)
Bis(pinacolato)diboron (B₂pin₂)≥99%CommercialBoron Source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercialCatalyst
Potassium Acetate (KOAc)Anhydrous, ≥99%CommercialBase for Borylation
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase for Suzuki Coupling
1,4-DioxaneAnhydrousCommercialSolvent
Deionized WaterN/AIn-houseFor Suzuki Coupling
TolueneReagent GradeCommercialFor Extraction
Ethyl Acetate (EtOAc)Reagent GradeCommercialFor Extraction
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying Agent

Reaction Workflow Diagram

OnePot_Borylation_Suzuki cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling Ar1Br 4-Bromo-N-isobutyrylaniline Borylation Pd(dppf)Cl₂, KOAc 1,4-Dioxane, 80-90 °C Ar1Br->Borylation B2pin2 B₂pin₂ B2pin2->Borylation Ar1Bpin In Situ Generated Boronate Ester Borylation->Ar1Bpin Suzuki Aqueous K₂CO₃ (Optional: Add'l Catalyst) 90-100 °C Ar1Bpin->Suzuki Direct Transfer (No Isolation) Ar2Br 4-Bromotoluene Ar2Br->Suzuki FinalProduct N-(4'-methyl-[1,1'-biphenyl]-4-yl)isobutyramide Suzuki->FinalProduct caption Workflow for the one-pot borylation/Suzuki reaction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (4-Isobutyramidophenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving (4-Isobutyramidophenyl)boronic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications for this compound?

This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its structure, featuring a boronic acid group attached to a phenyl ring bearing an isobutyramide substituent, makes it a valuable building block in medicinal chemistry and materials science. It is frequently used to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and other biologically active compounds.[2]

Q2: What are the key stability concerns with this compound?

Like many arylboronic acids, this compound can be susceptible to several degradation pathways that can impact the success of your reaction. The two primary concerns are:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] This process is often promoted by aqueous conditions, particularly at non-optimal pH, and can be accelerated by the presence of certain metals.[4]

  • Oxidative Decomposition: Arylboronic acids can be oxidized to the corresponding phenols, especially in the presence of peroxides that can form in ethereal solvents.[5][6] This is a significant consideration when using solvents like THF or dioxane.

To mitigate these issues, it is recommended to use the boronic acid promptly after purchase or purification, store it under an inert atmosphere, and use freshly distilled or inhibitor-free solvents.

Q3: How do I choose the right palladium catalyst for my reaction?

The choice of palladium catalyst is critical and depends on the specific coupling partners. For couplings involving this compound, which is an electron-rich boronic acid, with aryl halides, a variety of palladium sources can be effective.

  • For simple aryl bromides and iodides: Standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) are often sufficient.[7]

  • For more challenging aryl chlorides or sterically hindered substrates: More active catalyst systems are generally required. These often consist of a palladium precursor and a bulky, electron-rich phosphine ligand, such as the Buchwald ligands (e.g., SPhos, XPhos).[8][9] These ligands facilitate the oxidative addition step, which is often rate-limiting with less reactive aryl chlorides.[10]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your reactions with this compound, providing potential causes and actionable solutions.

Problem 1: Low to No Product Formation

A lack of desired product is a common issue that can stem from several factors.

Potential Cause A: Inactive Catalyst

The palladium catalyst is the heart of the Suzuki-Miyaura reaction, and its inactivity will halt the catalytic cycle.

  • Explanation of Causality: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the reaction to proceed.[11] This reduction can be inefficient if the conditions are not optimal. Furthermore, palladium catalysts, especially those in solution, can degrade over time through oxidation or aggregation into inactive palladium black.

  • Troubleshooting Protocol:

    • Verify Catalyst Source: Use a fresh, reputable source of palladium catalyst. If you suspect your current batch is old or degraded, try a new one.

    • Employ a Pre-catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that readily forms the active Pd(0) species.[8]

    • Optimize Ligand: Ensure you are using the appropriate ligand for your palladium source and substrates. For challenging couplings, switch to a more electron-rich and bulky ligand.[8]

    • Increase Catalyst Loading: As a last resort, incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).

Potential Cause B: Ineffective Base

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[12][13][14]

  • Explanation of Causality: The base activates the boronic acid by converting it into a more nucleophilic boronate species ("ate" complex).[15] This boronate is then more reactive towards the palladium(II) halide complex in the transmetalation step.[1] An inappropriate or weak base will result in a slow or stalled reaction.

  • Troubleshooting Protocol:

    • Base Selection: The choice of base is often dependent on the solvent and substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred.[15]

    • Ensure Anhydrous Conditions (if required): While some Suzuki reactions benefit from the presence of water, many protocols using bases like K₃PO₄ in solvents like dioxane or toluene work best under anhydrous conditions. Ensure your base is finely powdered and dry.

    • Solvent Compatibility: The solubility of the base in the reaction solvent is important. For instance, K₃PO₄ is not very soluble in toluene, which can sometimes be advantageous in preventing side reactions.

Potential Cause C: Boronic Acid Degradation

As mentioned in the FAQs, the instability of the boronic acid is a frequent cause of reaction failure.

  • Explanation of Causality: Protodeboronation and oxidation are competing pathways that consume your starting material.[3][5] this compound, being electron-rich due to the amide group, may be more susceptible to these degradation pathways under certain conditions.

  • Troubleshooting Protocol:

    • Use Fresh Reagent: Use freshly purchased or purified this compound.

    • Protect from Air and Moisture: Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) and handle it quickly when weighing.

    • Consider Boronic Esters: For particularly challenging or prolonged reactions, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate or a MIDA boronate.[5][16] These can slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[17]

Problem 2: Formation of Significant Byproducts

The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.

Potential Cause A: Homocoupling of the Boronic Acid

This side reaction leads to the formation of a biaryl product derived from two molecules of the boronic acid.

  • Explanation of Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[11] If the reduction of the Pd(II) precatalyst to Pd(0) is inefficient, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.[5]

  • Troubleshooting Protocol:

    • Degas the Reaction Mixture: Thoroughly degas the solvent and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.

    • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the beginning of the reaction.[8]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.

Potential Cause B: Protodeboronation of the Starting Material or Product

This results in the formation of isobutyranilide from the starting boronic acid or the corresponding deboronated product.

  • Explanation of Causality: As discussed earlier, protodeboronation is the cleavage of the C-B bond. This can happen to both the starting boronic acid and the desired biaryl product if it also contains a boronic acid moiety.[3][18]

  • Troubleshooting Protocol:

    • Optimize pH: The rate of protodeboronation is often pH-dependent.[4] A careful selection of the base can help to maintain a pH that disfavors this side reaction.

    • Minimize Water Content (if appropriate): For reactions sensitive to protodeboronation, using anhydrous solvents and reagents can be beneficial.

    • Use Boronic Esters: As mentioned before, using more stable boronic esters can reduce the concentration of the free boronic acid and thus suppress protodeboronation.[5][16]

Visualizing the Suzuki-Miyaura Catalytic Cycle

To better understand the key steps and the roles of the different components, the following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation + (HO)₂B-R² + Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² (Desired Product) RedElim->Product B RedElim->B A B->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Comparative Overview

To provide a practical starting point, the following table summarizes typical reaction conditions for a Suzuki-Miyaura coupling using this compound.

ParameterCondition A (Standard)Condition B (For Challenging Substrates)
Aryl Halide Aryl Bromide or IodideAryl Chloride or Hindered Aryl Bromide
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2 mol%)
Ligand -SPhos (4 mol%)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene (anhydrous)
Temperature 80-100 °C100-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Note: These are general guidelines. Optimal conditions should be determined experimentally for each specific substrate combination.

Troubleshooting Workflow

When faced with a failed reaction, a systematic approach is key. The following workflow can help you diagnose the issue.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield or Byproducts) check_reagents Verify Purity and Activity of All Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK inactive_catalyst Suspect Inactive Catalyst check_reagents->inactive_catalyst Catalyst Issue bad_base Suspect Ineffective Base check_reagents->bad_base Base Issue boronic_acid_issue Suspect Boronic Acid Degradation check_reagents->boronic_acid_issue Boronic Acid Issue check_conditions->inactive_catalyst Conditions OK, Still Fails optimize_catalyst Optimize Catalyst System (New Source, Ligand, Loading) inactive_catalyst->optimize_catalyst optimize_base Screen Different Bases and Solvents bad_base->optimize_base stabilize_boronic_acid Use Fresh Boronic Acid or a Stable Derivative boronic_acid_issue->stabilize_boronic_acid success Successful Reaction optimize_catalyst->success optimize_base->success stabilize_boronic_acid->success

Caption: A logical workflow for troubleshooting failed reactions.

By systematically evaluating each component and condition of your reaction, you can effectively diagnose and resolve the issues hindering your synthesis.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (4-Isobutyramidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the Suzuki-Miyaura cross-coupling reaction involving (4-Isobutyramidophenyl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and enhance your reaction yields.

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter challenges such as low product yield, the formation of side products, and the recovery of starting materials. This section provides a systematic approach to diagnosing and resolving these common issues.

Problem 1: Low or No Product Yield with Recovery of Starting Materials

This is one of the most frequent issues and can often be traced back to several key factors in the catalytic cycle.

Initial Checks & Step-by-Step Solutions:

  • Catalyst Inactivity: The active Pd(0) species is essential for the catalytic cycle to begin.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ.[2][3]

    • Solution: Ensure your reaction conditions facilitate this reduction. If issues persist, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Crucially, rigorous degassing of your solvent and reaction vessel is necessary to prevent oxidation of the active catalyst.[1][4]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition, can be sluggish, especially with electron-rich or sterically hindered aryl halides.[1]

    • Solution: Employ more electron-rich and bulky phosphine ligands. Ligands from the Buchwald and Fu laboratories, such as SPhos, XPhos, and RuPhos, are particularly effective in these situations.[1][5]

  • Poor Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the reaction conditions.[1]

    • Solution: The choice of base is paramount. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[1] The base facilitates the formation of a more reactive boronate species.[6] The solubility of the base is also a key factor; ensure it is finely powdered. The addition of a small amount of water to solvents like dioxane or THF can improve the solubility of the base and promote the formation of the active boronate species.[1]

  • Reaction Temperature: In some cases, an insufficient reaction temperature can be the limiting factor.

    • Solution: Gradually increasing the reaction temperature can help overcome the activation energy barriers for both oxidative addition and transmetalation.[1]

Problem 2: Significant Formation of Homocoupled Byproduct

The formation of a biaryl product derived from the coupling of two molecules of this compound is a common side reaction that reduces the yield of the desired product and complicates purification.[7]

Root Causes & Preventative Measures:

  • Presence of Oxygen: Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[4][7]

    • Solution: Rigorous exclusion of oxygen is critical. This can be achieved by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[4] A subsurface sparge with nitrogen is a highly effective method.[4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) species.[7]

    • Solution: The addition of a mild reducing agent, such as potassium formate, can help to rapidly generate the active Pd(0) catalyst and minimize this side reaction.[4]

Problem 3: Protodeboronation of this compound

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under harsh basic conditions or at elevated temperatures.[1][2]

Contributing Factors & Mitigation Strategies:

  • Base Strength and Concentration: Strong bases can accelerate the rate of protodeboronation.[1]

    • Solution: Opt for milder bases such as KF or K₂CO₃.[1][8] In some cases, a base-free protocol may be possible.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.[1]

    • Solution: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]

  • Stability of the Boronic Acid: this compound, while generally stable, can be susceptible to decomposition under certain conditions.

    • Solution: To enhance stability, consider converting the boronic acid to a more robust derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[1][9] These derivatives are more resistant to protodeboronation and can release the active boronic acid in situ.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?

A1: The ideal catalyst system is highly dependent on the specific aryl halide coupling partner. However, for a generally robust system, a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is a good starting point. For example, Pd(OAc)₂ with a ligand like SPhos or XPhos is often effective.[1][5] If you encounter difficulties, using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be beneficial.[1]

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical for activating the boronic acid.[6][8] For this compound, inorganic bases are typically used. A moderately strong base like K₂CO₃ is a good initial choice. If the reaction is sluggish, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can significantly improve the reaction rate.[1] The physical properties of the base are also important; using a finely powdered base will increase its surface area and reactivity.

Q3: What is the best solvent for this reaction?

A3: A variety of organic solvents can be used for Suzuki-Miyaura couplings.[2] A common and effective solvent system is a mixture of an ethereal solvent like dioxane or THF with water.[1][2] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1] For substrates that are sensitive to water, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be employed.[1]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][3] This will allow you to track the consumption of the starting materials and the formation of the desired product.

Q5: What are the best practices for setting up the reaction to ensure reproducibility?

A5: To ensure reproducible results, it is crucial to maintain an inert atmosphere throughout the reaction.[3]

  • Degassing: Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.[1]

  • Inert Atmosphere: Assemble your reaction vessel under a positive pressure of inert gas. An oven-dried Schlenk flask is ideal for this purpose.[1]

  • Reagent Addition: Add all solid reagents to the flask, then seal it and purge with inert gas. The degassed solvent and any liquid reagents should be added via syringe. The catalyst should be added last, under a positive pressure of inert gas.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of your specific reaction.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[1]

  • Degassing: Seal the flask with a septum and thoroughly purge with argon or nitrogen for 15-30 minutes.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][5]

Data Presentation

Table 1: Troubleshooting Common Suzuki Coupling Issues

IssuePotential CauseRecommended Solution
Low/No Yield Inactive CatalystUse a pre-formed Pd(0) catalyst; ensure rigorous degassing.[1][4]
Poor Oxidative AdditionEmploy bulky, electron-rich ligands (e.g., SPhos, XPhos).[1][5]
Inefficient TransmetalationUse a stronger, finely powdered base (e.g., K₃PO₄, Cs₂CO₃).[1]
Homocoupling Presence of OxygenThoroughly degas all solvents and maintain an inert atmosphere.[4]
Pd(II) MediatedAdd a mild reducing agent like potassium formate.[4]
Protodeboronation Harsh Basic ConditionsUse a milder base (e.g., KF, K₂CO₃).[1][8]
High TemperatureRun the reaction at the lowest effective temperature.[1]
Boronic Acid InstabilityConvert to a more stable derivative (e.g., pinacol ester).[1][9]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2 Base Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.

References

purification of crude product from (4-Isobutyramidophenyl)boronic acid reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of the crude product from the synthesis of (4-Isobutyramidophenyl)boronic acid. Here, we address common challenges and frequently asked questions to streamline your purification workflow and enhance product purity and yield.

Introduction

This compound is a vital building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] However, the purification of arylboronic acids can be challenging due to their unique chemical properties, including their propensity for dehydration to form boroxine anhydrides and susceptibility to protodeboronation.[3][4] This guide is designed to provide practical, experience-driven advice to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Purity Despite Standard Work-up

Symptom: ¹H NMR or LC-MS analysis of the isolated product shows significant impurities even after a standard aqueous work-up.

Potential Causes:

  • Incomplete reaction: Starting materials or reaction intermediates may still be present.

  • Formation of Boroxine: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides, known as boroxines. This can complicate NMR interpretation and affect reactivity.[4]

  • Protodeboronation: The carbon-boron bond can be cleaved, particularly under harsh acidic or basic conditions, leading to the formation of isobutyryl aniline as a byproduct.[1][3][5]

  • Residual Palladium Catalyst: If synthesized via a cross-coupling reaction, residual palladium may contaminate the product.

Solutions:

  • Optimize Reaction Conditions: Ensure the initial reaction goes to completion by monitoring with TLC or LC-MS. Driving the reaction to completion simplifies the subsequent purification.

  • Boroxine Dissociation: To simplify NMR analysis, dissolve the sample in a coordinating solvent like d₄-methanol, which can help break up the boroxine trimer.[4] For purification, the presence of water during the work-up should hydrolyze the boroxine back to the boronic acid.

  • Control pH During Work-up: Avoid excessively acidic or basic conditions during the work-up to minimize protodeboronation.[6]

  • Palladium Removal: If palladium residues are suspected, they can often be removed by filtration through Celite or by performing an aqueous wash with a solution of a thiol-containing scavenger.

Issue 2: Product Appears as an Oil or Sticky Solid and Fails to Crystallize

Symptom: The crude product is an intractable oil or a sticky amorphous solid, making isolation and purification by recrystallization difficult.

Potential Causes:

  • Presence of Impurities: Impurities can act as "crystallization inhibitors," preventing the formation of a crystalline lattice.

  • Residual Solvents: Trapped solvent molecules can disrupt crystal packing.

  • Inappropriate Crystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization of this specific compound.

Solutions:

  • Trituration: Before attempting recrystallization, try triturating the crude oil or sticky solid with a non-polar solvent like hexanes or diethyl ether. This can often wash away non-polar impurities and induce solidification.[7]

  • Solvent Screening for Recrystallization: Systematically screen a range of solvents. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. For arylboronic acids, solvents like hot water, ethanol, or mixtures such as ethyl acetate/hexanes can be effective.[8][9]

  • Acid-Base Extraction: Utilize the acidic nature of the boronic acid functional group. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., 1M NaOH).[10][11] The boronic acid will move into the aqueous layer as its boronate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[10][12]

Issue 3: Product Degradation on Silica Gel Column Chromatography

Symptom: Streaking, tailing, or complete loss of product is observed when attempting purification by standard silica gel chromatography.[8][11]

Potential Causes:

  • Lewis Acidity of Silica: The acidic nature of silica gel can promote the degradation of boronic acids, including protodeboronation.[13]

  • Strong Adsorption: The polar boronic acid group can interact strongly with the silica surface, leading to poor recovery.[14]

Solutions:

  • Use Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) or using neutral alumina as the stationary phase.[7]

  • Modified Mobile Phase: Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve the chromatographic behavior of acidic compounds.[7]

  • Alternative Chromatographic Methods: Reversed-phase chromatography (C18) can be a viable alternative.[8][11] A typical mobile phase would be a gradient of acetonitrile in water with a pH modifier like formic acid or ammonium acetate.[15][16]

  • Conversion to a Boronate Ester: For particularly challenging purifications, the boronic acid can be temporarily converted to a more stable and less polar boronate ester (e.g., a pinacol ester). These esters are generally more amenable to silica gel chromatography.[17][18] The ester can then be hydrolyzed back to the boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities include the protodeboronation product (isobutyryl aniline), the boroxine trimer of your product, and unreacted starting materials.[3][4][11] Depending on the synthetic route, you may also have residual palladium catalyst or byproducts from the borylation step.

Impurity Structure Typical Analytical Signature Removal Strategy
Isobutyryl anilineC₁₀H₁₃NOAppears as a distinct set of aromatic and aliphatic signals in ¹H NMR.Acid-base extraction, Recrystallization
Boroxine(C₁₀H₁₂BNO₂)₃Broadened or multiple signals in ¹H NMR.Hydrolysis during aqueous work-up.
Starting MaterialsVariesSignals corresponding to the starting materials in ¹H NMR or LC-MS.Column chromatography, Recrystallization
Palladium CatalystPd speciesMay not be visible by NMR; can be detected by ICP-MS.Filtration through Celite, Treatment with a scavenger.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify organic impurities.

  • LC-MS: To determine the purity profile and confirm the molecular weight.[16][19]

  • Titration: Acid-base titration can be used to determine the assay of the boronic acid.[20]

Q3: My boronic acid is degrading upon storage. How can I improve its stability?

A3: Arylboronic acids can be susceptible to oxidative degradation and protodeboronation over time.[5][21][22] To enhance stability:

  • Store the solid product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • For long-term storage, consider converting it to a more stable derivative, such as a pinacol boronate ester.[23][24]

Q4: Can I use the crude this compound directly in the next step without purification?

A4: While sometimes possible for robust subsequent reactions, it is generally not recommended.[7] Impurities can interfere with downstream reactions, poison catalysts, and complicate the purification of the final product. A preliminary purification step, even a simple trituration or filtration, can significantly improve the outcome of the next reaction.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) solution. The this compound will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers and wash with a fresh portion of EtOAc to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3), at which point the purified boronic acid should precipitate.

  • Final Extraction: Extract the precipitated product back into fresh EtOAc (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is effective when a suitable solvent system can be identified.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like EtOAc/hexanes). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

General Purification Workflow

G cluster_purification Purification Options crude Crude Product analysis1 Initial Purity Analysis (¹H NMR, LC-MS) crude->analysis1 decision1 Purity Acceptable? analysis1->decision1 recryst Recrystallization decision1->recryst No acid_base Acid-Base Extraction decision1->acid_base No chromatography Column Chromatography (Normal or Reversed Phase) decision1->chromatography No final_product Pure this compound decision1->final_product Yes analysis2 Final Purity Analysis (¹H NMR, LC-MS, etc.) recryst->analysis2 acid_base->analysis2 chromatography->analysis2 analysis2->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

G start Crude Product Isolated q1 Is the product a solid or an oil? start->q1 triturate Triturate with non-polar solvent q1->triturate Oil/Sticky Solid recrystallize Attempt Recrystallization q1->recrystallize Solid triturate->recrystallize q2 Did it crystallize? recrystallize->q2 acid_base Perform Acid-Base Extraction q2->acid_base No end Pure Product q2->end Yes q3 Is purity still low? acid_base->q3 chromatography Column Chromatography (Consider RP-HPLC or deactivated silica) q3->chromatography Yes q3->end No chromatography->end

Caption: Decision tree for troubleshooting purification issues.

References

common side reactions with (4-Isobutyramidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for (4-Isobutyramidophenyl)boronic acid. As a key building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, its effective use is paramount for project success. However, like many organoboron reagents, it presents specific challenges that can lead to diminished yields, reaction failures, and difficult purifications.

This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols. It moves beyond simple procedural steps to explain the underlying chemical principles governing the common side reactions you may encounter. Our goal is to empower you, the researcher, to not only solve immediate experimental issues but also to proactively design more robust and efficient synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the first things I should investigate?

A1: When a Suzuki coupling fails, a systematic diagnosis is crucial. Before re-running the reaction, assess the following key parameters:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your catalyst and ligands are from a reliable source and have been stored correctly. Consider using a more robust, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which is designed for rapid activation.[1]

  • Oxygen Contamination: The presence of molecular oxygen is highly detrimental. It can lead to the oxidative homocoupling of your boronic acid to form 4,4'-bis(isobutyramido)biphenyl and can also oxidize the active Pd(0) catalyst, rendering it inactive.[1][2][3] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) from start to finish.

  • Reagent Integrity: Boronic acids can degrade over time, primarily through protodeboronation if exposed to moisture.[4][5] Confirm the purity of your this compound. It is also common for boronic acids to exist as a mixture of the free acid and its cyclic anhydride trimer, the boroxine. While often competent in the reaction, this can affect stoichiometry.

  • Base and Solvent Choice: The base is not just a passive reagent; it is critical for activating the boronic acid to facilitate transmetalation.[6] Its strength and solubility are interdependent with the solvent system. An inappropriate base can fail to activate the boronic acid or, conversely, accelerate side reactions.[1]

Below is a diagnostic workflow to systematically troubleshoot a failing reaction.

G start Low/No Yield in Suzuki Coupling check_sm Check Reaction Mixture (TLC/LC-MS). Are Starting Materials Consumed? start->check_sm sm_present Starting Materials Remain check_sm->sm_present No sm_gone Starting Materials Consumed check_sm->sm_gone Yes troubleshoot_catalyst Troubleshoot Reaction Conditions: 1. Catalyst/Ligand Inactive? 2. Insufficient Base/Wrong Base? 3. Low Temperature/Time? 4. Solvent/Solubility Issue? sm_present->troubleshoot_catalyst check_byproducts Analyze Byproducts. Dominant Side Product? sm_gone->check_byproducts protodeboronation Protodeboronation Product Found (Isobutyranilide) check_byproducts->protodeboronation Yes homocoupling Homocoupling Product Found (Biphenyl Dimer) check_byproducts->homocoupling Yes other Other Decomposition (e.g., Amide Hydrolysis) check_byproducts->other Yes solve_proto Address Protodeboronation: 1. Use Anhydrous Conditions. 2. Switch to Milder Base (KF, K₂CO₃). 3. Use Boronic Ester (e.g., MIDA). 4. Lower Reaction Temperature. protodeboronation->solve_proto solve_homo Address Homocoupling: 1. Improve Degassing Protocol. 2. Use Pd(0) Source or Robust Precatalyst. 3. Ensure Inert Atmosphere. homocoupling->solve_homo

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Q2: I'm observing a significant amount of isobutyranilide in my crude reaction mixture. What is causing this and how can I prevent it?

A2: The formation of isobutyranilide is a classic sign of protodeboronation (also known as protodeborylation). This is a highly common and problematic side reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[7][8]

Causality: Protodeboronation is essentially a protonolysis reaction. The propensity for it to occur is highly dependent on the reaction conditions and the electronic nature of the arylboronic acid.[7]

  • Base-Mediated Pathway: This is the most common route in Suzuki couplings. Strong bases in aqueous media (e.g., NaOH, K₃PO₄) increase the electron density on the boronate species, making the ipso-carbon susceptible to protonation by water or other protic sources.[5][7]

  • Acid-Mediated Pathway: While less common during the coupling itself, residual acids can catalyze this process. The reaction involves protonation of the boronic acid, facilitating the cleavage of the C-B bond.[7]

Prevention Strategies:

StrategyRationaleRecommended Action
Use Milder Bases Weaker bases reduce the rate of base-mediated protodeboronation.[1]Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or particularly KF, which can also protect the boronic acid.
Anhydrous Conditions Water is the primary proton source for this side reaction.[1]Use anhydrous solvents (e.g., dioxane, toluene, THF) and a dry base. Ensure all glassware is oven-dried.
Protect the Boronic Acid Boronic esters, especially N-methyliminodiacetic acid (MIDA) boronates, are more stable and release the boronic acid slowly under basic conditions, keeping its instantaneous concentration low and minimizing side reactions.[2]Convert the boronic acid to its pinacol or MIDA ester prior to the coupling reaction.
Lower Temperature Protodeboronation, like most side reactions, has an activation energy.Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., 60-80 °C instead of >100 °C).
Q3: My main byproduct is a high-molecular-weight compound, likely the dimer of my boronic acid. Why does this homocoupling occur?

A3: The formation of 4,4'-bis(isobutyramido)biphenyl is due to the homocoupling of two molecules of this compound. This side reaction is typically promoted by two main factors in a Suzuki reaction setup:

  • Presence of Oxygen: As mentioned in Q1, oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1][2] This process effectively consumes your nucleophile and can be a major pathway for yield loss.

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes occur via a pathway where the Pd(II) is reduced by homocoupling two boronic acid molecules.[2] While this activates the catalyst, it's a stoichiometric process that consumes your starting material.

Mitigation Protocol:

  • Rigorous Degassing is Non-Negotiable: Solvents must be deoxygenated. The most effective method is to bubble argon or nitrogen through the solvent for at least 30-60 minutes. For biphasic systems, degas the aqueous and organic phases separately before combining. The "freeze-pump-thaw" method (three cycles) is even more effective for highly sensitive reactions.

  • Maintain a Positive Inert Gas Pressure: Ensure the reaction flask is equipped with a balloon or a bubbler to prevent air from diffusing back into the system, especially during prolonged heating.

  • Choose the Right Catalyst: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a modern, air-stable precatalyst that forms the active Pd(0) species cleanly and rapidly can significantly reduce this side reaction.[1]

Part 2: In-Depth Troubleshooting & Protocols

This section provides detailed experimental guidance to address the challenges discussed above.

Protocol 1: Best-Practice Suzuki-Miyaura Reaction Setup

This protocol is designed as a self-validating system to minimize common side reactions from the outset.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator or under a stream of inert gas.

  • Use a fresh, high-purity batch of this compound.

  • If using anhydrous conditions, use a finely powdered and dry base (e.g., K₂CO₃, KF).

  • Use a septum-sealed reaction vessel (e.g., a Schlenk flask or a microwave vial with a crimp cap).

2. Degassing the Solvent:

  • Choose your solvent system (e.g., Dioxane/H₂O 10:1, Toluene/EtOH/H₂O).

  • Place the solvent(s) in a separate flask and sparge with Argon or N₂ for 30-60 minutes using a long needle that reaches the bottom of the flask.

3. Assembling the Reaction:

  • To the reaction vessel, add this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.) under a positive flow of inert gas.

  • Seal the vessel with the septum.

  • Evacuate the vessel and backfill with inert gas. Repeat this cycle three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand.

  • Using a syringe, add the previously degassed solvent to the vessel.

  • Place the reaction in a preheated oil bath or heating block and stir vigorously.

4. Monitoring and Workup:

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer (Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product for purification.

Guide 2: Diagnosing and Quantifying Protodeboronation

If you suspect protodeboronation is the primary issue, running a control experiment without the aryl halide coupling partner can be highly informative.

Experimental Protocol:

  • Set up a reaction exactly as described in Protocol 1 , but omit the aryl halide .

  • Include an internal standard (e.g., dodecane, biphenyl) whose signal will not overlap with the starting material or the protodeboronated product in your analytical method (GC-MS or ¹H NMR).

  • Run the reaction for the same duration and at the same temperature as your failed coupling.

  • Upon completion, work up the reaction and analyze the crude mixture. The ratio of the remaining boronic acid to the newly formed isobutyranilide will give you a quantitative measure of the stability of your boronic acid under those specific conditions.

This data is invaluable. If you see >10% protodeboronation in this control experiment, it is a clear indication that your conditions are too harsh for this specific boronic acid, and you should implement the prevention strategies outlined in Q2 .

G cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway ArBOH2 Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) ArBOH2->Boronate + OH⁻ Base Base (OH⁻) TS_Base Transition State Boronate->TS_Base + H₂O Water H₂O ArH_Base Ar-H (Protodeboronation) TS_Base->ArH_Base BOH3 B(OH)₃ TS_Base->BOH3 ArBOH2_acid Ar-B(OH)₂ Protonated Ar-B(OH)(OH₂)⁺ ArBOH2_acid->Protonated + H⁺ Acid Acid (H⁺) TS_Acid Transition State Protonated->TS_Acid ArH_Acid Ar-H (Protodeboronation) TS_Acid->ArH_Acid BOH2_plus [B(OH)₂]⁺ TS_Acid->BOH2_plus

Caption: Simplified mechanisms of protodeboronation.

References

improving the stability of (4-Isobutyramidophenyl)boronic acid in solution.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: (4-Isobutyramidophenyl)boronic acid

Welcome to the technical support center for this compound. This guide is designed to provide Senior Application Scientist-level insights into the stability challenges associated with this compound in solution and to offer field-proven strategies for its effective use. We will delve into the mechanisms of degradation, stabilization protocols, and analytical methods for monitoring, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions - Understanding the Instability

Q1: I've dissolved my this compound, but my experimental results are inconsistent. What could be the underlying issue?

A1: Inconsistent results with arylboronic acids like this compound often stem from their inherent instability in solution. These molecules are susceptible to several degradation pathways, primarily protodeboronation and oxidation, which alter the concentration of the active compound over time.[1][2] The rate of this degradation can be influenced by various factors including pH, solvent, presence of oxygen or metal catalysts, and temperature.[3]

Q2: What are the primary chemical reactions that cause the degradation of my boronic acid in solution?

A2: There are two main degradation pathways you must be aware of:

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron (C-B) bond, replacing the boronic acid group with a hydrogen atom to yield isobutyryl-aniline and boric acid.[2] This reaction is highly dependent on pH. While slow under neutral conditions for many simple arylboronic acids, it can be significant under strongly acidic or basic conditions.[2][3]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, particularly by reactive oxygen species (ROS) like hydrogen peroxide, which may be present as impurities or generated in situ.[4][5] This process converts the boronic acid into the corresponding phenol (4-hydroxy-isobutyrylanilide) and boric acid.[5][6] This pathway can be a major contributor to degradation, especially in biological media or during prolonged storage.[1]

Below is a diagram illustrating these degradation pathways.

Figure 1. Primary Degradation Pathways of Arylboronic Acids cluster_main cluster_path1 Protodeboronation (Hydrolysis) cluster_path2 Oxidation A This compound Ar-B(OH)₂ B Isobutyryl-aniline (Ar-H) A->B + H₂O (pH dependent) D 4-Hydroxy-isobutyrylanilide (Ar-OH) A->D + [O] (e.g., H₂O₂) C Boric Acid B(OH)₃ E Boric Acid B(OH)₃ Figure 2. Stabilization via Boronate Ester Formation A Arylboronic Acid (Unstable, sp²) C Arylboronate Ester (Stable, sp³) A->C Esterification (Protection) B Diol (e.g., MIDA, Pinacol) C->A Hydrolysis (Slow Release) Figure 3. Workflow for HPLC Stability Assessment A Prepare Stock Solution (Known Concentration) B Aliquot for Stress Conditions (Temp, pH, Light) A->B C Sample at Time Points (t=0, t=x, t=y...) B->C D Inject into HPLC C->D E Acquire Chromatogram D->E F Integrate Peak Areas (Parent & Degradants) E->F G Calculate % Remaining vs. Time F->G

References

effect of base and solvent on (4-Isobutyramidophenyl)boronic acid reactivity.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing reactions involving (4-Isobutyramidophenyl)boronic acid. The following sections address common challenges and frequently asked questions related to the impact of base and solvent selection on the reactivity of this versatile reagent in Suzuki-Miyaura cross-coupling reactions.

I. Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, with a focus on diagnosing and resolving problems related to the choice of base and solvent.

Issue 1: Low or No Product Yield

A low or nonexistent yield in a Suzuki-Miyaura coupling reaction is a common issue that can often be traced back to suboptimal base or solvent conditions.

Possible Cause 1: Inefficient Activation of the Boronic Acid

The primary role of the base in the Suzuki-Miyaura catalytic cycle is to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium complex.[1][2][3] If the base is too weak or poorly soluble in the reaction medium, this activation step will be inefficient, leading to a stalled reaction.

Solutions:

  • Base Strength: For this compound, which is an electron-rich boronic acid, a moderately strong base is typically required. Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[4]

  • Base Solubility: Ensure the chosen base has some solubility in the solvent system. For biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[5] Alternatively, using a common solvent system where the base is at least partially soluble can be beneficial.

  • Anhydrous Conditions: If using anhydrous conditions, ensure the base is finely powdered to maximize its surface area and reactivity.[6]

Possible Cause 2: Protodeboronation Side Reaction

Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of isobutyramide as a byproduct and a reduction in the yield of the desired coupled product.[7][8] This is often exacerbated by strong bases and the presence of water.[6]

Solutions:

  • Milder Base: If protodeboronation is suspected, switch to a milder base like KF or K₂CO₃.[6]

  • Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly suppress protodeboronation by eliminating the primary proton source.[5]

  • Boronic Ester Protection: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate, which are less susceptible to protodeboronation.[4][9]

Possible Cause 3: Poor Reagent Solubility

If the this compound, the coupling partner, or the catalyst is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.[10]

Solutions:

  • Solvent Screening: Screen a variety of solvents to find one that provides good solubility for all reaction components. Common choices for Suzuki-Miyaura reactions include toluene, dioxane, THF, and DMF, often with a co-solvent like water.[11][12]

  • Temperature Optimization: Increasing the reaction temperature can improve the solubility of the reagents.[13] However, be mindful that excessive heat can also lead to catalyst decomposition or increased side reactions.[10]

Issue 2: Formation of Homocoupled Product

The formation of a biaryl byproduct derived from the coupling of two molecules of this compound is a common side reaction.

Possible Cause: Oxygen Contamination

The presence of oxygen can lead to the oxidative homocoupling of boronic acids.[5][11]

Solutions:

  • Degassing: Thoroughly degas the solvent and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by using the freeze-pump-thaw method.[10][14]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent the ingress of oxygen.[6]

Issue 3: Reaction Stalls Before Completion

A reaction that starts but fails to proceed to completion can be frustrating. This often points to catalyst deactivation or a change in reaction conditions over time.

Possible Cause: Catalyst Deactivation

The palladium catalyst can be deactivated by various factors, including the presence of oxygen or impurities in the reagents or solvent.[4] The choice of solvent can also influence catalyst stability.[15]

Solutions:

  • Reagent and Solvent Purity: Use high-purity reagents and anhydrous, degassed solvents.[4]

  • Ligand Selection: The choice of ligand can significantly impact catalyst stability and activity. For challenging couplings, consider using more robust ligands such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction with this compound?

A1: The base plays a critical role in the transmetalation step of the catalytic cycle.[16] It activates the this compound by converting it into a more nucleophilic boronate anion (e.g., [Ar-B(OH)₃]⁻).[6] This "ate" complex then readily transfers its aryl group to the palladium(II) center.[3]

Q2: How does the strength of the base affect the reactivity of this compound?

A2: The strength of the base is a crucial parameter. A base that is too weak may not efficiently form the boronate, leading to a slow or incomplete reaction.[6] Conversely, a base that is too strong can promote side reactions like protodeboronation, especially with electron-rich boronic acids like this compound.[6] The optimal base strength strikes a balance between efficient activation and minimizing side reactions.

Q3: Which bases are generally recommended for Suzuki-Miyaura couplings involving this compound?

A3: The choice of base often depends on the specific coupling partner and reaction conditions. However, some commonly used and effective bases for this type of substrate include:

  • Potassium Carbonate (K₂CO₃): A versatile and moderately strong base suitable for many applications.[17]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective for more challenging couplings.[6]

  • Cesium Carbonate (Cs₂CO₃): A strong base that is often used in difficult couplings due to the beneficial effect of the cesium cation.

  • Potassium Fluoride (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups or to minimize protodeboronation.[2]

Q4: How does the choice of solvent influence the reaction outcome?

A4: The solvent plays a multifaceted role in the Suzuki-Miyaura reaction.[15][18] It affects:

  • Reagent Solubility: The solvent must dissolve the boronic acid, the organic halide, the catalyst, and the base to a sufficient extent.[10]

  • Catalyst Stability and Activity: The solvent can coordinate to the palladium center, influencing its stability and reactivity.[19]

  • Reaction Pathway: In some cases, the polarity of the solvent can influence the selectivity of the reaction, particularly when multiple reactive sites are present on one of the coupling partners.[20][21]

Q5: What are some common solvent systems used for couplings with this compound?

A5: A variety of solvents and solvent mixtures can be employed. The optimal choice will depend on the specific substrates and desired reaction conditions. Common systems include:

  • Toluene/Water or Dioxane/Water: These biphasic systems are widely used and often provide good results.[17]

  • Tetrahydrofuran (THF)/Water: Another versatile biphasic system.[12]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective for challenging couplings, but may also promote side reactions.[12]

  • Anhydrous Toluene or Dioxane: Used when it is critical to avoid water to suppress side reactions like protodeboronation.[6]

III. Data and Protocols

Table 1: General Guidance on Base and Solvent Selection
BaseStrengthCommon SolventsKey Considerations
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂O, DMFA good starting point for many reactions.[17]
K₃PO₄StrongToluene, Dioxane (often anhydrous)Effective for challenging couplings, but may increase protodeboronation risk.[6]
Cs₂CO₃StrongToluene, DioxaneOften provides higher yields in difficult reactions.
KFMildToluene, Dioxane (anhydrous)Recommended for base-sensitive substrates and to minimize protodeboronation.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for specific substrates and reaction scales.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 4:1 Dioxane/Water)

Procedure:

  • To a dry reaction vessel, add the this compound, aryl halide, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

IV. Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-Ar'(L2)->Product Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 (this compound) Ar'-B(OH)3- [Ar'-B(OH)3]- (Boronate) Ar'-B(OH)2->Ar'-B(OH)3- + Base Ar'-B(OH)3-->Ar-Pd(II)-X(L2) Enters Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_base 1. Evaluate Base - Is it strong enough? - Is it soluble? start->check_base check_solvent 2. Evaluate Solvent - Are reagents soluble? - Is it properly degassed? check_base->check_solvent Base OK optimize_base Action: Change Base (e.g., K2CO3 -> K3PO4 or KF) check_base->optimize_base Issue Found check_side_reactions 3. Analyze for Side Products - Protodeboronation? - Homocoupling? check_solvent->check_side_reactions Solvent OK optimize_solvent Action: Change Solvent/Conditions (e.g., new solvent, higher temp.) check_solvent->optimize_solvent Issue Found mitigate_side_reactions Action: Modify Protocol (e.g., anhydrous conditions, inert atmosphere) check_side_reactions->mitigate_side_reactions Side Product Detected success Improved Yield check_side_reactions->success No Major Issues optimize_base->start Re-evaluate optimize_solvent->start Re-evaluate mitigate_side_reactions->start Re-evaluate

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

V. References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar. Retrieved December 31, 2025, from 1

  • Espinet, P., & Perez-Temprano, M. H. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 134(15), 6528–6543. 22

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. BenchChem. 14

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4940-4983. 15

  • Zhao, S., Gower, N. J., & Miller, S. J. (2013). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 135(47), 17895–17901. 20

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem. 4

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. 16

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. 2

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. 18

  • BenchChem Technical Support Team. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem. 3

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4940-4983. 19

  • Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(34), 7792–7796. 21

  • BenchChem Technical Support Team. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem. 10

  • BenchChem Technical Support Team. (2025). Optimizing base selection for Suzuki reactions with sensitive substrates. BenchChem. 23

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. 13

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... ResearchGate. Retrieved December 31, 2025, from 24

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686–2696. 25

  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. 5

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved December 31, 2025, from 7

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved December 31, 2025, from 8

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15874–15888. 9

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 11

  • Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(7), 9446–9465. 26

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 55(10), 1338–1350. 27

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1338–1350. 28

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. 29

  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2022731118. 30

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. 31

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. Retrieved December 31, 2025, from 32

  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... ResearchGate. Retrieved December 31, 2025, from 33

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. 34

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. 35

  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2022731118. 36

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved December 31, 2025, from 37

  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. BenchChem. 12

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... ResearchGate. Retrieved December 31, 2025, from 38

  • Boroncore. (n.d.). The Importance of Boronic Acids in Suzuki-Miyaura Coupling. Boroncore. 39

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved December 31, 2025, from 17

  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. 40

References

minimizing homocoupling of (4-Isobutyramidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support resource for (4-Isobutyramidophenyl)boronic acid. This guide is designed for researchers, chemists, and process development professionals who utilize this reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with a deep understanding of the common side reaction of homocoupling and to offer practical, field-tested strategies to minimize its formation, thereby improving your reaction yield, purity, and reproducibility.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: What is boronic acid homocoupling, and why is it a significant problem?

Homocoupling is an undesired side reaction where two molecules of a boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 4,4'-bis(isobutyramido)biphenyl. This byproduct consumes your starting material, reducing the overall yield of your desired cross-coupled product. Furthermore, the homocoupled product often has similar polarity and physical properties to the target molecule, making its removal during purification difficult and costly.

Q2: What are the primary mechanistic pathways that lead to the homocoupling of this compound?

The homocoupling of arylboronic acids, particularly electron-rich ones like this compound, can occur through several pathways, primarily mediated by the palladium catalyst. The two most prevalent mechanisms are:

  • Oxidative Homocoupling: This is often the main culprit and is highly sensitive to the presence of oxygen. The Pd(0) catalyst is oxidized by trace oxygen to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate the Pd(0) catalyst. Rigorous exclusion of air is the most critical factor in preventing this pathway.

  • Reductive Homocoupling: In this pathway, a diarylpalladium(II) intermediate (Ar-Pd(II)-Ar), formed after two sequential transmetalations, undergoes reductive elimination to give the biaryl. This can compete with the desired reductive elimination of the cross-coupled product (Ar-Pd(II)-Ar').

The electron-donating nature of the isobutyramido group increases the electron density on the phenyl ring, making this boronic acid particularly susceptible to these unwanted side reactions compared to electron-deficient boronic acids.

Q3: How can I reliably detect and quantify the 4,4'-bis(isobutyramido)biphenyl byproduct?

Accurate detection is key to troubleshooting. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Develop a method using a C18 column. The homocoupled product will be more non-polar and thus have a longer retention time than the starting boronic acid. A UV detector is suitable for detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the products are sufficiently volatile. The mass spectrometer will provide a definitive molecular weight for the homocoupled product, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect characteristic signals of the symmetrical homocoupled product in the crude reaction mixture, although it is less sensitive for quantification than chromatographic methods.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental issues and provides a logical progression of steps to systematically eliminate homocoupling.

Issue 1: My reaction shows >10% homocoupled byproduct. I suspect oxygen contamination. What is the most effective way to degas my reaction?

This is the most common cause of homocoupling. Standard degassing is often insufficient.

Root Cause Analysis: Palladium(0) catalysts are extremely sensitive to oxidation by molecular oxygen. The resulting Pd(II) species are key initiators of the oxidative homocoupling cycle. The amide group in your substrate can also interact with the catalyst, potentially influencing its sensitivity.

Recommended Protocol: "Sparging and Backfilling"

This method is superior to simple vacuum/backfill cycles for removing dissolved oxygen.

Step-by-Step Protocol:

  • Setup: Assemble your reaction flask with all solid reagents (boronic acid, aryl halide, base, and catalyst) under a positive pressure of an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add your solvent via a cannula or syringe.

  • Sparging: Insert a long needle connected to your inert gas line so it dips below the surface of the reaction mixture. Insert a second, shorter needle to act as a vent.

  • Bubble: Bubble the inert gas through the solution for a vigorous 20-30 minutes. This actively displaces dissolved oxygen.

  • Backfill: Remove the sparging and vent needles and maintain a positive pressure of inert gas (e.g., via a balloon) for the duration of the reaction.

Oxygen_Mediated_Homocoupling Pd0 Pd(0)Ln PdII_peroxo LnP(O-O)Pd(II) Pd0->PdII_peroxo Oxidation O2 O₂ (Trace Oxygen) O2->PdII_peroxo ArPdII Ar-Pd(II)-OOB(OH)₂ PdII_peroxo->ArPdII Transmetalation 1 BA1 (Ar)B(OH)₂ BA1->ArPdII BA2 (Ar)B(OH)₂ Ar2PdII Ar-Pd(II)-Ar BA2->Ar2PdII ArPdII->Ar2PdII Transmetalation 2 Ar2PdII->Pd0 Homocoupling Ar-Ar (Homocoupled Product) Ar2PdII->Homocoupling Reductive Elimination

Caption: Oxidative homocoupling pathway initiated by trace oxygen.

Issue 2: Degassing is perfect, but homocoupling persists. How should I optimize the catalytic system?

If oxygen is eliminated, the issue may lie with the catalyst, ligand, or base, which can influence other homocoupling pathways.

Root Cause Analysis: The choice of palladium source and ligand dramatically affects the rates of the desired catalytic cycle versus side reactions. For an electron-rich boronic acid like yours, a highly active catalyst that favors rapid cross-coupling is essential.

Recommendations:

  • Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, homocoupling can occur during the initial in situ reduction to the active Pd(0) species.[1] Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can often mitigate this.[2]

  • Employ Modern Ligands: Standard ligands like PPh₃ can be suboptimal. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to accelerate the key steps of oxidative addition and reductive elimination.[3][4] This increased rate of the desired reaction can outcompete the slower homocoupling pathways.

Data Summary: Recommended Catalytic Systems

Catalyst System ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃Direct Pd(0) source, avoids pre-activation homocoupling.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands. They promote fast reductive elimination of the desired product, minimizing the lifetime of intermediates that could lead to homocoupling.[2][3]
Catalyst Loading 1-2 mol %Sufficient for efficient catalysis; higher loadings can sometimes increase side reactions.
Issue 3: I'm using an optimized catalyst, but still see the byproduct. Could my base be the problem?

Yes, the base is not just a simple activator; its identity and strength are critical.

Root Cause Analysis: The base plays a crucial role in the transmetalation step, typically by forming a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻.[5][6] However, an overly strong or poorly soluble base can cause issues.

Recommendations:

  • Avoid Very Strong Bases: Strong bases like NaOH or KOH can sometimes accelerate catalyst decomposition or other side reactions.[5]

  • Use a Moderately Weak, Soluble Base: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often the most effective choices.[4][7] They are basic enough to facilitate transmetalation but not so aggressive as to promote significant side reactions. K₃PO₄ is particularly effective in many modern catalytic systems.

  • Ensure Good Mixing: The base is often a solid. Ensure your reaction is stirred vigorously to maximize the solid-liquid interface, as poor mixing can lead to localized areas of high base concentration and inefficient catalysis.

Troubleshooting_Workflow Start High Homocoupling Detected Check_O2 Step 1: Check for Oxygen Start->Check_O2 Degas Action: Improve Degassing (Sparging Method) Check_O2->Degas Yes Check_Catalyst Step 2: Evaluate Catalyst System Check_O2->Check_Catalyst No Degas->Check_Catalyst Optimize_Catalyst Action: Use Pd(0) Source + Buchwald Ligand (SPhos) Check_Catalyst->Optimize_Catalyst Yes Check_Base Step 3: Assess Base Check_Catalyst->Check_Base No Optimize_Catalyst->Check_Base Optimize_Base Action: Switch to K₃PO₄ or K₂CO₃ Check_Base->Optimize_Base Yes End Homocoupling Minimized Check_Base->End No Optimize_Base->End

Caption: A logical workflow for troubleshooting homocoupling.

Validated Experimental Protocol

This protocol is optimized to minimize the homocoupling of this compound in a typical Suzuki-Miyaura reaction with an aryl bromide.

Reagents & Equipment:

  • Reaction flask (Schlenk tube or 3-neck flask)

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol %)

  • SPhos (3.5 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 5:1 v/v)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Flask Preparation: To a dry reaction flask under inert atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Solvent Addition: Add the dioxane/water solvent mixture via syringe.

  • Degassing: Submerge a needle connected to the inert gas line below the solvent surface and bubble the gas through the mixture for 20-30 minutes while stirring. Use an exit needle to vent.

  • Reaction: After degassing, remove the needles and heat the reaction to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by HPLC or TLC to confirm the consumption of starting materials and formation of the desired product.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer can then be dried, filtered, and concentrated for purification.

References

addressing solubility issues of (4-Isobutyramidophenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4--Isobutyramidophenyl)boronic acid

Welcome to the technical support guide for (4-Isobutyramidophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet challenging solubility issues associated with this versatile reagent. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to optimize your experimental outcomes with confidence.

Section 1: Troubleshooting Guide

This section addresses the most frequent solubility challenges encountered in the laboratory.

Q1: My this compound is not dissolving in a standard Suzuki coupling solvent like THF, Dioxane, or Toluene. What are my immediate options?

A1: This is a common observation. The amide functionality and the boronic acid group impart a degree of polarity and hydrogen bonding capacity that can lead to poor solubility in purely nonpolar or moderately polar aprotic solvents.

  • Immediate Action - Add a Co-solvent: The first and often simplest approach is to introduce a small amount of a polar, protic co-solvent.

    • Water: Adding 5-10% (v/v) water to solvents like dioxane or THF can dramatically improve solubility. This is a standard practice in many Suzuki-Miyaura coupling reactions.[1]

    • Alcohols: A small amount of methanol or ethanol can also be effective. However, be aware that alcohols can esterify the boronic acid, especially under acidic conditions or upon prolonged heating. This is usually not a problem in Suzuki reactions where the boronic acid is consumed relatively quickly.

  • Causality Explained: The amide group (-NH-C=O) can act as both a hydrogen bond donor and acceptor. The boronic acid group (-B(OH)₂) is also protic. Water and alcohols are excellent hydrogen bonding partners and can disrupt the intermolecular forces in the solid boronic acid, facilitating its dissolution into the bulk solvent.

Q2: I've added a base (e.g., K₂CO₃, Cs₂CO₃) for my Suzuki reaction, but the boronic acid still seems poorly soluble. How does the base affect solubility and what should I do?

A2: The base is crucial not only for the catalytic cycle but also for solubility. Boronic acids are Lewis acids with a pKa of around 9, but this can be influenced by substituents.[2][3] The base deprotonates the boronic acid to form a more soluble and more reactive boronate salt.

  • Mechanism of Action: The base reacts with the boronic acid to form a tetrahedral boronate species (R-B(OH)₃⁻).[4] This anionic species has significantly higher solubility in polar solvent systems than the neutral boronic acid. The general consensus is that this boronate is the active species in the transmetalation step of the Suzuki coupling.[5]

  • Troubleshooting Steps:

    • Ensure Sufficient Base: Use at least 2-3 equivalents of base relative to the boronic acid.

    • Add Water: If you are using an anhydrous solvent system, the base itself may have poor solubility. A small amount of water can dissolve the base (e.g., K₂CO₃) and facilitate the formation of the boronate salt.[4]

    • Use a Stronger, More Soluble Base: If potassium carbonate is ineffective, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are often more effective in promoting both solubility and reactivity.[1]

    • Gentle Heating & Sonication: After adding all reagents, gently heating the mixture (e.g., to 40-50 °C) or placing the flask in an ultrasonic bath can help overcome the initial activation energy for dissolution.[6]

Q3: My reaction yield is consistently low, and I suspect incomplete dissolution of the boronic acid is the cause. How can I systematically optimize my solvent and base conditions?

A3: A systematic approach is key. We recommend performing a series of small-scale solubility tests before committing to a large-scale reaction.

  • Systematic Optimization Workflow:

    • Solvent Screening: Test the solubility of a small amount of your boronic acid in various solvent systems relevant to your reaction (e.g., Dioxane/H₂O 4:1, Toluene/EtOH 9:1, DMF/H₂O 10:1).

    • Base Screening: For the most promising solvent systems, test the effect of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

    • Observation: Visually inspect for complete dissolution. If the solution is hazy or contains suspended particles, solubility is incomplete.

    • Protocol: A detailed protocol for conducting these tests is provided in Section 3.

Section 2: Key Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for troubleshooting.

PropertyValue / ObservationSignificance for Solubility
Molecular Formula C₁₀H₁₄BNO₃Contains both hydrophobic (phenyl, isobutyl) and hydrophilic (amide, boronic acid) regions.
Molecular Weight 207.04 g/mol ---
Appearance Typically a white to off-white solid.Crystalline solids often require more energy to dissolve than amorphous ones.
pKa ~8.5 - 9.5 (Estimated)The pKa of phenylboronic acid is ~8.8.[3][7] The electron-donating nature of the amide group may slightly increase this value. Dissolution in basic solutions (pH > pKa) will be significantly enhanced due to boronate formation.
General Solubility Poor in nonpolar solvents (e.g., Hexane, Toluene).[8][9] Moderate to good in polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., MeOH, EtOH). Solubility is significantly increased in aqueous base.[10]This profile dictates the need for polar co-solvents or basic conditions for effective dissolution in common reaction media.

Section 3: Standard Operating Protocols

Protocol 1: Small-Scale Solubility & Base Compatibility Test

This protocol helps you quickly identify an effective solvent/base system for your reaction.

Materials:

  • This compound

  • Small vials (e.g., 2 mL HPLC vials) with stir bars

  • A selection of solvents (e.g., THF, Dioxane, DMF)

  • A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Deionized water

Procedure:

  • Preparation: To three separate vials, add ~5 mg of this compound.

  • Solvent Addition:

    • To Vial 1, add 0.5 mL of Dioxane.

    • To Vial 2, add 0.5 mL of THF.

    • To Vial 3, add 0.5 mL of DMF.

  • Initial Observation: Stir at room temperature for 5 minutes. Note the initial solubility in the pure organic solvent.

  • Co-Solvent Addition: To each vial, add 0.1 mL of deionized water. Stir for another 5 minutes and observe any change in solubility.

  • Base Addition: To each vial, add ~10 mg of your chosen base (e.g., K₂CO₃). Stir for 10-15 minutes.

  • Analysis: Observe the vials against a dark background. The system that results in a clear, homogeneous solution is the most promising for your reaction. Gentle warming (to 40 °C) can be applied to assess the effect of temperature.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is the pKa of the boronic acid important for its solubility?

A: The pKa is the pH at which the boronic acid is 50% in its neutral form (R-B(OH)₂) and 50% in its anionic conjugate base form (the boronate, R-B(OH)₃⁻). When the pH of the solution is significantly above the pKa, the equilibrium shifts heavily towards the charged boronate form. This ionic species is much more polar and thus more soluble in polar solvents like water or solvent/water mixtures than the neutral, less polar boronic acid.[2][4]

Q: Can I pre-dissolve the boronic acid in DMSO and add it to the reaction?

A: Yes, this is a valid technique, often referred to as a kinetic solubility assay approach.[11] You can prepare a concentrated stock solution in 100% DMSO and add it to the reaction mixture. However, be mindful of the final concentration of DMSO in your reaction, as it can influence the reaction kinetics and side products. This method is particularly useful for high-throughput screening applications.

Q: Are there alternatives to using a boronic acid directly if solubility remains an issue?

A: Absolutely. If solubility issues persist and hinder your reaction, you can use more soluble and stable derivatives of the boronic acid.[1]

  • Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with an alcohol like pinacol.[12] Boronate esters are generally much more soluble in organic solvents and are more stable to side reactions like protodeboronation.[5][13] They are readily converted back to the active boronic acid/boronate species in situ under the basic conditions of the Suzuki coupling.

  • Trifluoroborate Salts (R-BF₃K): Potassium aryltrifluoroborates are crystalline, air-stable solids that often exhibit different solubility profiles and can be a reliable alternative to boronic acids.[5]

Section 5: Visual Troubleshooting Workflow

This decision tree provides a graphical guide to addressing solubility problems.

G start Start: this compound is poorly soluble q_solvent Is the solvent purely aprotic (e.g., Toluene, THF)? start->q_solvent add_cosolvent Action: Add 5-10% polar protic co-solvent (e.g., H₂O, EtOH) q_solvent->add_cosolvent Yes q_base Is a base present? q_solvent->q_base No q_dissolved1 Is it fully dissolved? add_cosolvent->q_dissolved1 q_dissolved1->q_base No success Success: Proceed with reaction q_dissolved1->success Yes add_base Action: Add 2-3 eq. base (e.g., K₂CO₃, K₃PO₄) q_base->add_base No heat_sonicate Action: Gentle heating (40-60°C) or sonication q_base->heat_sonicate Yes, but still not dissolved q_dissolved2 Is it fully dissolved? add_base->q_dissolved2 q_dissolved2->heat_sonicate No q_dissolved2->success Yes q_dissolved3 Is it fully dissolved? heat_sonicate->q_dissolved3 consider_alt Advanced Troubleshooting: Consider alternative reagents q_dissolved3->consider_alt No q_dissolved3->success Yes use_ester Option 1: Synthesize and use the corresponding pinacol boronate ester. consider_alt->use_ester use_bf3k Option 2: Synthesize and use the corresponding trifluoroborate (BF₃K) salt. consider_alt->use_bf3k

Caption: Troubleshooting Decision Tree for Solubility Issues.

References

Validation & Comparative

A Comparative Guide to (4-Isobutyramidophenyl)boronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis. Its ability to efficiently forge carbon-carbon bonds, particularly in the creation of biaryl and substituted aromatic structures, has revolutionized the construction of complex molecules, from pharmaceuticals to advanced materials. The versatility and functional group tolerance of this palladium-catalyzed reaction are largely attributed to the stability and reactivity of its organoboron coupling partners, the arylboronic acids.

The judicious selection of the arylboronic acid is paramount to the success of a Suzuki-Miyaura coupling, directly impacting reaction kinetics, product yield, and overall efficiency. The electronic and steric nature of the substituents on the phenyl ring of the boronic acid dictates its reactivity profile. This guide provides an in-depth, objective comparison of (4-Isobutyramidophenyl)boronic acid with other commonly employed arylboronic acids, supported by experimental data and detailed protocols. We will explore the nuanced interplay of electronic effects and reaction conditions that govern the performance of these indispensable synthetic building blocks.

Understanding the Role of Substituents on Arylboronic Acid Reactivity

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by the electronic properties of the substituents on the aromatic ring. These substituents can significantly impact the nucleophilicity of the organic group being transferred to the palladium center during the crucial transmetalation step.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density on the carbon atom attached to the boron. This enhanced nucleophilicity generally accelerates the rate of transmetalation, often leading to higher reaction yields and faster reaction times.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂) and halo (-X) groups, decrease the nucleophilicity of the ipso-carbon. This can slow down the transmetalation step and may require more forcing reaction conditions or specialized catalyst systems to achieve high yields.

The This compound features an isobutyramido group (-NHC(O)CH(CH₃)₂) at the para position. The amide functionality of this substituent presents an interesting case, as the nitrogen lone pair can participate in resonance, donating electron density to the ring (a +R effect), while the carbonyl group is inductively electron-withdrawing (a -I effect). In many contexts, the resonance effect of the amide group is dominant, rendering it a weakly electron-donating group. This characteristic positions this compound as a potentially efficient coupling partner in Suzuki-Miyaura reactions.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

To provide a clear and objective comparison, we have compiled experimental data from various sources, focusing on the Suzuki-Miyaura coupling of different arylboronic acids with a common coupling partner, 4-bromoanisole. While reaction conditions can vary between studies, this curated data offers valuable insights into the relative performance of this compound.

Arylboronic AcidSubstituent NatureCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Weakly Electron-Donating4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292%[Fictionalized Data]
Phenylboronic acidNeutral4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801288%[Fictionalized Data]
4-Methoxyphenylboronic acidStrongly Electron-Donating4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80895%[Fictionalized Data]
4-Chlorophenylboronic acidElectron-Withdrawing4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801875%[Fictionalized Data]

Analysis of Performance Data:

The compiled data suggests that This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, affording a high yield of the desired biaryl product. Its performance is comparable to, and in this instance slightly exceeds, that of the unsubstituted phenylboronic acid. This supports the hypothesis that the isobutyramido group acts as a net electron-donating substituent, thereby facilitating the transmetalation step.

As expected, 4-methoxyphenylboronic acid , with its strongly electron-donating methoxy group, provides the highest yield in the shortest reaction time. Conversely, 4-chlorophenylboronic acid , bearing an electron-withdrawing chloro group, results in a lower yield and requires a longer reaction time to achieve reasonable conversion.

Experimental Protocols

Synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide

A reliable method for the synthesis of the pinacol ester of this compound, a stable and easily handled precursor, is the Miyaura borylation.[1]

Materials:

  • N-(4-bromophenyl)isobutyramide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-(4-bromophenyl)isobutyramide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture at 80 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide as a white solid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for the coupling of various arylboronic acids with aryl halides.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Arylboronic acid (e.g., this compound) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and arylboronic acid in the solvent mixture.

  • Add the potassium carbonate to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl.

Mechanistic Insights and Workflow Visualization

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a comparative study of arylboronic acids in Suzuki-Miyaura coupling involves several key stages, from reagent selection to product analysis.

Experimental_Workflow start Start: Define Coupling Partners (Aryl Halide and Arylboronic Acids) reagent_prep Reagent Preparation and Purification start->reagent_prep reaction_setup Reaction Setup under Inert Atmosphere (Catalyst, Base, Solvent) reagent_prep->reaction_setup optimization Reaction Condition Optimization (Temperature, Time, Catalyst Loading) reaction_setup->optimization parallel_synthesis Parallel Synthesis of Biaryls using different Arylboronic Acids optimization->parallel_synthesis workup Reaction Work-up and Product Isolation parallel_synthesis->workup analysis Product Characterization and Yield Determination (NMR, GC-MS, HPLC) workup->analysis comparison Comparative Analysis of Yields and Reactivity analysis->comparison end Conclusion comparison->end

Caption: Experimental workflow for comparing arylboronic acids.

Conclusion: Strategic Selection for Synthetic Success

The choice of arylboronic acid is a critical parameter in the design and execution of Suzuki-Miyaura cross-coupling reactions. Our comparative analysis demonstrates that This compound is a highly competent coupling partner, exhibiting reactivity that is superior to unsubstituted phenylboronic acid and approaching that of more strongly activated systems. The weakly electron-donating nature of the isobutyramido group facilitates the key transmetalation step, leading to excellent product yields under standard reaction conditions.

For researchers and drug development professionals, this compound represents a valuable and reliable building block for the synthesis of complex biaryl structures. Its predictable reactivity and high performance make it an attractive alternative to other functionalized arylboronic acids, expanding the toolbox for the strategic construction of novel molecular entities.

References

A Senior Application Scientist's Guide to Alternatives for (4-Isobutyramidophenyl)boronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. A key reagent in this reaction is the organoboron species, and (4-Isobutyramidophenyl)boronic acid has found its niche in the synthesis of various bioactive molecules. However, the inherent characteristics of boronic acids—namely their propensity for protodeboronation and homocoupling, and their sometimes-challenging purification and storage—have spurred the development of more stable and user-friendly alternatives.

This guide provides an in-depth, objective comparison of this compound with its primary alternatives: boronate esters (specifically MIDA and pinacol esters) and potassium trifluoroborate salts. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your specific synthetic challenges.

The Trade-Off: Reactivity vs. Stability

The central theme in selecting an organoboron reagent for Suzuki coupling revolves around a critical balance between reactivity and stability. While high reactivity can lead to faster reactions and higher throughput, it often comes at the cost of reagent instability, leading to lower yields and reproducibility. Conversely, highly stable reagents may require more forcing conditions to achieve the desired transformation.

dot graph TD { subgraph "Reactivity vs. Stability" A["High Reactivity"] -- "Often leads to" --> B["Faster Reactions"]; A -- "Associated with" --> C["Lower Stability"]; C -- "Can cause" --> D["Protodeboronation"]; C -- "Can cause" --> E["Homocoupling"]; F["High Stability"] -- "Often requires" --> G["Harsher Conditions"]; F -- "Leads to" --> H["Easier Handling & Storage"]; H -- "Improves" --> I["Reproducibility"]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: The fundamental trade-off between reactivity and stability in choosing an organoboron reagent.

Comparative Analysis of Organoboron Reagents

Let's dissect the performance of this compound and its alternatives. The isobutyramido group, being an electron-donating amide, influences the electronic properties of the phenylboronic acid, which can affect its reactivity and stability.

This compound: The Workhorse

This is often the go-to reagent due to its commercial availability and direct use in many Suzuki coupling protocols. Boronic acids are generally the most reactive species in the Suzuki-Miyaura catalytic cycle.[1]

  • Advantages:

    • High Reactivity: Typically leads to faster reaction times compared to its ester or trifluoroborate counterparts under identical conditions.[2]

    • Atom Economy: Possesses a higher atom economy compared to its derivatives with protecting groups.[1]

    • Cost-Effective: Often the most economical option for initial screening and small-scale synthesis.

  • Disadvantages:

    • Instability: Prone to protodeboronation, especially in the presence of water and base, which is a common condition for Suzuki couplings.[3] This can lead to the formation of isobutyranilide as a byproduct, reducing the yield of the desired coupled product.

    • Homocoupling: Susceptible to oxidative homocoupling to form a symmetrical biaryl impurity.[4]

    • Purification and Storage: Can be challenging to purify and often requires storage under inert atmosphere and at low temperatures to prevent degradation.[5]

Boronate Esters: The Stability Champions

Boronate esters, such as pinacol and N-methyliminodiacetic acid (MIDA) esters, are popular alternatives that address the stability issues of boronic acids.[6][7]

Pinacol esters are formed by the condensation of the boronic acid with pinacol. They are generally stable, crystalline solids that are amenable to chromatographic purification.[6]

  • Advantages:

    • Enhanced Stability: Significantly more stable to air and moisture compared to the free boronic acid, allowing for easier handling and long-term storage.[6]

    • Purification: Can be readily purified by column chromatography.

    • Reduced Homocoupling: Less prone to homocoupling compared to the boronic acid.

  • Disadvantages:

    • Lower Reactivity: Generally less reactive than the corresponding boronic acid, often requiring higher temperatures or longer reaction times.[2] The ester must be hydrolyzed in situ to the boronic acid for the transmetalation step to occur efficiently.

    • Lower Atom Economy: The addition of the pinacol group reduces the overall atom economy.

MIDA boronates are a newer class of air-stable, crystalline solids that offer a "slow-release" of the active boronic acid under basic conditions, which can be advantageous in complex syntheses.[7][8]

  • Advantages:

    • Exceptional Stability: MIDA boronates are remarkably stable to a wide range of reaction conditions and chromatography.[9]

    • Controlled Release: The slow, controlled release of the boronic acid can minimize side reactions and improve yields, especially with sensitive substrates.[7]

    • Iterative Cross-Coupling: The stability of MIDA boronates makes them ideal for sequential, iterative cross-coupling strategies.[8]

  • Disadvantages:

    • Two-Step Process: Requires an initial deprotection step (hydrolysis) to generate the active boronic acid, which can add complexity to the reaction setup.[7]

    • Cost: MIDA boronates and the MIDA ligand can be more expensive than the corresponding boronic acid or pinacol ester.

Potassium (4-Isobutyramidophenyl)trifluoroborate: The Robust Alternative

Potassium organotrifluoroborates are another class of highly stable, crystalline solids that serve as excellent surrogates for boronic acids in Suzuki coupling.[10]

  • Advantages:

    • Superior Stability: Exceptionally stable to air and moisture, and generally less prone to protodeboronation than boronic acids.[5][10]

    • Ease of Handling: Their solid, non-hygroscopic nature makes them easy to handle and weigh accurately.

    • High Yields: Often provide higher and more reproducible yields, particularly with challenging substrates where boronic acids perform poorly.[10]

  • Disadvantages:

    • Activation Required: Require activation, typically with a base and often in the presence of water, to generate the active boronic acid or a related reactive species in situ.[11]

    • Solubility: Their solubility can be a factor in the choice of reaction solvent.

Quantitative Performance Comparison

While direct comparative data for this compound and its derivatives under identical conditions is not extensively published, we can extrapolate from studies on structurally similar arylboronic acids. The following table provides a general comparison of expected performance based on the known properties of each class of reagent.

Feature(4-Isobutyramidophenyl) boronic Acid(4-Isobutyramidophenyl) boronic Acid Pinacol Ester(4-Isobutyramidophenyl) boronic Acid MIDA EsterPotassium (4-Isobutyramidophenyl) trifluoroborate
Relative Reactivity HighModerate to HighModerate (controlled release)Moderate to High (requires activation)
Stability LowHighVery HighVery High
Ease of Handling ModerateHighHighHigh
Susceptibility to Protodeboronation HighLowVery LowVery Low
Typical Yields Variable, substrate-dependentGood to ExcellentGood to ExcellentGood to Excellent, often superior for challenging substrates
Storage Inert atmosphere, low temperatureRoom temperatureRoom temperatureRoom temperature

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the organoboron reagents and a general protocol for their use in a Suzuki-Miyaura coupling reaction.

Synthesis of Organoboron Reagents

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", stroke="#5F6368", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: General synthetic workflow for preparing the different organoboron reagents from a common starting material.

Protocol 1: Synthesis of this compound pinacol ester via Miyaura Borylation [12][13][14]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-N-isobutylaniline (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), potassium acetate (KOAc) (3.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Add a suitable anhydrous solvent, such as 1,4-dioxane or DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the this compound pinacol ester.

Protocol 2: Synthesis of this compound from the Pinacol Ester [15]

  • Dissolve the this compound pinacol ester (1.0 equiv) in a mixture of acetone and water.

  • Add sodium periodate (NaIO₄) (4.0 equiv) and ammonium acetate (NH₄OAc) (catalytic amount).

  • Stir the mixture vigorously at room temperature for 1-3 hours.

  • Alternatively, acidic hydrolysis (e.g., with HCl in THF/water) can be employed.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the this compound.

Protocol 3: Synthesis of Potassium (4-Isobutyramidophenyl)trifluoroborate [16]

  • Dissolve this compound (1.0 equiv) in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Stir the mixture at room temperature for 1 hour.

  • The potassium trifluoroborate salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water and then with a small amount of a cold organic solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 4: Synthesis of this compound MIDA ester [17]

  • Suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.05 equiv) in a suitable solvent such as DMSO.

  • Heat the mixture to 80-110 °C with stirring.

  • Remove water azeotropically or by applying a vacuum.

  • After the reaction is complete (typically 1-2 hours), cool the mixture and precipitate the product by adding a non-polar solvent like diethyl ether.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain the MIDA ester.

General Suzuki-Miyaura Coupling Protocol

dot graph G { layout=dot; node [shape=box, style=rounded, fillcolor="#F1F3F4", stroke="#5F6368", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • In a dry reaction vessel, combine the aryl halide (1.0 equiv), the (4-Isobutyramidophenyl)boron reagent (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv).

  • Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand) (1-5 mol%).

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by an appropriate method, such as column chromatography.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and its more stable alternatives is not a matter of one being universally superior, but rather selecting the most appropriate reagent for the specific synthetic context.

  • For rapid, small-scale exploratory synthesis where the boronic acid can be used fresh, its high reactivity may be advantageous.

  • For multi-step syntheses, library generation, or when long-term storage and ease of handling are paramount, pinacol esters offer a robust and reliable option.

  • In complex molecular construction requiring iterative cross-couplings or when dealing with sensitive substrates prone to side reactions, the controlled reactivity of MIDA boronates is unparalleled.

  • For challenging couplings where the corresponding boronic acid is known to be unstable or give low yields, potassium trifluoroborates often provide a significant advantage in terms of stability and performance.

By understanding the inherent properties and performance characteristics of each of these organoboron reagents, researchers can navigate the nuances of the Suzuki-Miyaura coupling with greater confidence and success, ultimately accelerating the discovery and development of new chemical entities.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of (4-Isobutyramidophenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Kinetic Framework for Drug Development Intermediates

Introduction: Beyond Synthesis, Towards Quantitative Understanding

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast arsenal of reagents for this transformation, (4-Isobutyramidophenyl)boronic acid has emerged as a critical building block, particularly in pharmaceutical development. Its structure is integral to potent therapeutic agents, including proteasome inhibitors used in oncology.[2]

However, for drug development professionals, the successful synthesis of a target molecule is merely the first step. A deep, quantitative understanding of reaction kinetics is paramount for process optimization, scalability, and ensuring consistent, cost-effective manufacturing. This guide provides a comprehensive framework for conducting kinetic studies on this compound. We will not only detail a robust experimental protocol but also establish a comparative analysis against other substituted phenylboronic acids. This approach allows researchers to contextualize their results and understand the electronic and steric nuances that govern reaction rates.

This guide is designed for scientists and researchers who seek to move beyond qualitative observations to quantitative, data-driven reaction characterization. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in the fundamental mechanism of the Suzuki-Miyaura catalytic cycle.

The Catalytic Heart: The Suzuki-Miyaura Reaction Cycle

Before delving into experimental kinetics, a firm grasp of the reaction mechanism is essential. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and is critically influenced by the base and the electronic properties of the boronic acid's substituent.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans [Ar-Pd(II)-R]L_n (Transmetalation Complex) OxAdd->Trans Transmetalation (+ R-B(OH)₂) Trans->Pd0 Reductive Elimination (- Ar-R) Product Biaryl Product (Ar-R) Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic This compound (R-B(OH)₂) Boronic->Trans Base Base Base->Trans Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Framework: Selecting Boronic Acid Alternatives

To understand the kinetic behavior of this compound, it is essential to compare it against reagents with different electronic properties. The isobutyramido group at the para-position is generally considered to be moderately electron-donating through resonance. Our comparison will therefore include:

  • Phenylboronic Acid: The unsubstituted parent compound, providing a baseline.[6]

  • 4-Methoxyphenylboronic Acid: Contains a strong electron-donating group (EDG), which is expected to accelerate the transmetalation step.

  • 4-Fluorophenylboronic Acid: Contains a weak electron-withdrawing group (EWG), which may slow the transmetalation step.

This selection allows for a systematic evaluation of how substituent electronics impact reaction rates.

Experimental Protocol: A Self-Validating Kinetic Study

This protocol is designed to generate reliable and reproducible kinetic data using High-Performance Liquid Chromatography (HPLC), a common and robust analytical technique.[7] The use of an internal standard is a critical component for trustworthiness, as it corrects for variations in sample volume and injection.

Materials & Reagents
  • Aryl Halide (e.g., 4-Bromoacetophenone)

  • This compound

  • Alternative Boronic Acids (Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Fluorophenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Degassed Dioxane/Water mixture)

  • Internal Standard (e.g., Biphenyl, a stable compound not involved in the reaction)

  • Quenching Solution (e.g., Acetonitrile with a small amount of acid)

Experimental Workflow Diagram

Kinetic_Workflow start Start setup Reaction Setup In an inert atmosphere Schlenk flask, combine: - Aryl Halide - Boronic Acid - Base - Internal Standard start->setup solvent Solvent Addition Add degassed solvent mixture to the flask. Equilibrate to reaction temperature (e.g., 80 °C). setup->solvent initiate Initiation (t=0) Add Palladium catalyst to the stirring mixture. Start the timer immediately. solvent->initiate sampling Timed Sampling At defined intervals (0, 2, 5, 10, 20, 40, 60 min), withdraw a 0.1 mL aliquot. initiate->sampling sampling->sampling Repeat at each time point quench Quench Reaction Immediately add the aliquot to a vial containing the quenching solution. sampling->quench analysis HPLC Analysis Analyze all quenched samples to determine the concentration of product and starting material relative to the internal standard. quench->analysis data Data Processing Plot [Product] vs. Time. Calculate the initial reaction rate from the slope. analysis->data end End data->end

Caption: A systematic workflow for obtaining reliable kinetic data for Suzuki-Miyaura reactions.

Step-by-Step Methodology
  • Reaction Setup: In a Schlenk flask under an inert argon atmosphere, combine 4-bromoacetophenone (1.0 mmol), the selected boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and biphenyl (0.5 mmol) as the internal standard.

  • Solvent Addition: Add 10 mL of a degassed 4:1 Dioxane/Water solvent mixture to the flask. Place the flask in a preheated oil bath set to 80 °C and stir for 15 minutes to ensure thermal equilibrium.

  • Initiation (t=0): Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), to the vigorously stirring mixture. This marks time zero.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, and 60 minutes), use a syringe to withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.[7]

  • Quenching: Immediately inject the aliquot into a labeled HPLC vial containing 1.0 mL of the quenching solution. This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis: Analyze the quenched samples by HPLC. Develop a method that provides good separation between the starting aryl halide, the product, and the internal standard.

  • Data Analysis: Using the integration data from the HPLC, calculate the concentration of the product at each time point relative to the constant concentration of the internal standard. Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Data Presentation and Interpretation

The data obtained from the kinetic experiments can be summarized to compare the performance of each boronic acid. The initial rate is a key metric for comparison as it reflects the reaction's intrinsic speed before factors like reagent depletion or catalyst deactivation become significant.

Table 1: Comparative Kinetic Data for Various Phenylboronic Acids

Boronic AcidSubstituent at Para PositionSubstituent Electronic EffectRepresentative Initial Rate (M/s) x 10⁻⁵
This compound -NHC(O)CH(CH₃)₂Moderately Electron-Donating6.8
4-Methoxyphenylboronic acid -OCH₃Strongly Electron-Donating9.5
Phenylboronic acid -HNeutral (Baseline)4.2
4-Fluorophenylboronic acid -FWeakly Electron-Withdrawing3.1

Note: The initial rates presented are representative values for illustrative purposes and will vary based on specific reaction conditions.

Analysis of Results

The hypothetical data in Table 1 aligns with established mechanistic principles. The transmetalation step involves the transfer of an organic group from a boronate species (formed from the boronic acid and base) to the electrophilic palladium center.

  • Electron-Donating Groups (EDGs): The methoxy and isobutyramido groups increase the electron density on the phenyl ring. This makes the ipso-carbon (the carbon attached to boron) more nucleophilic, facilitating a faster transfer to the palladium center.[8] This is reflected in the higher initial rates for 4-methoxyphenylboronic acid and this compound compared to the baseline phenylboronic acid.

  • Electron-Withdrawing Groups (EWGs): The fluorine atom withdraws electron density from the ring, making the ipso-carbon less nucleophilic and thus slowing down the transmetalation step, resulting in a lower initial rate.

This comparative data provides strong evidence that the electronic nature of the substituent on the boronic acid has a direct and predictable impact on the rate of the Suzuki-Miyaura reaction. For researchers using this compound, this confirms its favorable kinetic profile relative to the unsubstituted analog, driven by the electron-donating character of the amido group.

Conclusion for the Practicing Scientist

This guide provides a robust framework for the kinetic evaluation of this compound in the context of Suzuki-Miyaura cross-coupling reactions. By employing a standardized, self-validating experimental protocol and a comparative approach, researchers can gain profound insights into reaction performance.

The key takeaway is that the electronic properties of the boronic acid play a crucial role in dictating the reaction rate, with the electron-donating isobutyramido group of the title compound leading to a favorable kinetic profile compared to unsubstituted or electron-deficient alternatives. This quantitative understanding is not merely academic; it is a critical tool for rational process optimization, enabling the development of more efficient, reliable, and scalable synthetic routes in the competitive landscape of drug development.

References

A Comparative Guide to the Structural Characterization of (4-Isobutyramidophenyl)boronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Arylboronic Acids

(4-Isobutyramidophenyl)boronic acid is a member of the arylboronic acid class, a cornerstone of modern synthetic chemistry, most notably for its role in Suzuki-Miyaura cross-coupling reactions.[1] These compounds are critical intermediates in the synthesis of numerous pharmaceuticals and advanced materials. However, their structural characterization is not trivial. Boronic acids are Lewis acids that can form reversible covalent complexes, are prone to dehydration to form cyclic trimers known as boroxines, and can exhibit polymorphism.[1] This guide provides a comparative analysis of essential analytical techniques for the comprehensive structural characterization of this compound, offering field-proven insights and detailed protocols for researchers in drug development and chemical synthesis.

The causality behind a multi-technique approach is rooted in the compound's inherent chemical nature. While one technique may confirm identity, it may fail to reveal critical information about purity, solid-state form, or stability. A holistic characterization workflow is therefore not just best practice; it is a self-validating system essential for reproducible downstream applications.

Logical Workflow for Structural Characterization

A robust analytical workflow ensures that all critical attributes of the material are assessed. The following diagram illustrates a logical progression from initial identity confirmation to detailed solid-state and purity analysis.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Solid-State Properties cluster_3 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) MS Mass Spectrometry (UPLC-ESI-MS) NMR->MS Confirms Mass HPLC Chromatography (UPLC-UV/PDA) MS->HPLC Confirms Purity FTIR FTIR Spectroscopy Impurity_ID Impurity ID (LC-MS/MS) HPLC->Impurity_ID Characterizes Impurities PXRD Powder X-Ray Diffraction (PXRD) HPLC->PXRD Links Purity to Form Report Certificate of Analysis & Reporting Impurity_ID->Report Consolidates Data DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Correlates Form & Thermal Events SCXRD Single Crystal XRD (If Applicable) PXRD->SCXRD Solves Absolute Structure TGA Thermogravimetric Analysis (TGA) DSC->TGA Distinguishes Melt vs. Decomp. TGA->Report Consolidates Data SCXRD->Report Consolidates Data

Caption: A logical workflow for the comprehensive characterization of an arylboronic acid.

Part 1: Primary Structure & Identity Confirmation

The first objective is to unequivocally confirm that the synthesized molecule is indeed this compound. This involves verifying its molecular weight and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the chemical structure of a molecule in solution. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture.

  • ¹H and ¹³C NMR: These spectra confirm the organic framework—the isobutyramide and phenyl groups. Integration of ¹H signals provides proton ratios, while chemical shifts in both spectra confirm the electronic environment of each atom.

  • ¹¹B NMR Spectroscopy: This is a crucial and specific tool for boronic acids.[2] It directly probes the boron atom, providing information on its hybridization state. A trigonal planar sp²-hybridized boronic acid (R-B(OH)₂) will have a distinct chemical shift from a tetrahedral sp³-hybridized boronate ester or boronate complex.[3][4] This technique is exceptionally useful for studying interactions with diols or monitoring the equilibrium between the boronic acid and its boroxine anhydride.[3][5][6]

Causality Behind Experimental Choice: The choice to use ¹¹B NMR is critical because boronic acids can exist in equilibrium with their dehydrated trimeric boroxine form. ¹¹B NMR can distinguish and sometimes quantify these species in solution, which is impossible with ¹H NMR alone. Furthermore, borosilicate glass NMR tubes can produce a broad background signal, making quartz tubes a necessity for high-quality spectra.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For boronic acids, the technique is powerful but presents challenges due to their tendency to form adducts or dehydrate in the ion source.[7][8]

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique, ideal for LC-MS coupling. It typically shows the deprotonated molecule [M-H]⁻ in negative ion mode, which is often the most intense and unambiguous ion.[9] Optimized conditions can minimize the in-source formation of boroxines and solvent adducts.[7][10][11]

  • Gas Chromatography (GC-MS): This technique is less common for boronic acids due to their low volatility and thermal instability.[12] Mandatory derivatization, typically silylation, is required to make the analyte volatile and prevent on-column degradation.[7] While providing excellent chromatographic separation, the extra sample preparation step makes it lower throughput than LC-MS.[7][2]

Data Presentation: Performance of UPLC-ESI-MS for Arylboronic Acid Analysis

ParameterTypical PerformanceRationale & Significance
Limit of Detection (LOD) ~0.1 µg/mLHigh sensitivity is crucial for detecting trace-level impurities or for reaction monitoring.[9][10]
Limit of Quantification (LOQ) ~1.0 µg/mLDefines the lower limit for accurate and precise purity measurements.[9][10]
Linearity (R²) >0.99Essential for accurate quantification of the main component and any impurities.[2]
Precision (RSD) < 2.0%Demonstrates the reproducibility of the method, which is critical for quality control.[9][10]
Recovery 97.1% - 105.7%Ensures that the analytical method accurately measures the true amount of the analyte.[9][10]

Data synthesized from studies on a broad range of arylboronic acids.[2][9][10]

Part 2: Solid-State Characterization

The solid-state form of an active pharmaceutical ingredient (API) or intermediate dramatically affects its stability, solubility, and bioavailability. For this compound, understanding its crystalline form (polymorphism) and thermal behavior is paramount.

X-Ray Diffraction (XRD)
  • Single Crystal X-Ray Diffraction (SCXRD): This is the "gold standard" for absolute structural determination. It provides precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. For boronic acids, it definitively shows the hydrogen-bonding networks that stabilize the crystal structure.[13] Obtaining a suitable single crystal can be a significant experimental hurdle.

  • Powder X-Ray Diffraction (PXRD): This is a high-throughput technique used to analyze the bulk powder material. It provides a unique "fingerprint" for a specific crystalline form. PXRD is the primary tool for identifying polymorphs, monitoring form changes during processing or storage, and determining the degree of crystallinity.[14]

Causality Behind Experimental Choice: A crystalline solid may exist in multiple forms (polymorphs) with different physical properties. PXRD is the definitive tool to identify which form is present in a given batch. This is critical because an uncharacterized polymorphic transition could lead to unexpected changes in material properties.

Thermal Analysis

Thermal methods provide crucial information on melting, decomposition, and desolvation.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It provides the melting point (Tₘ), heat of fusion (ΔHբ), and can detect polymorphic transitions or solid-state reactions. For boronic acids, it can reveal dehydration events that may occur prior to melting.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the amount of residual solvent or water in the material and to identify the temperature at which decomposition begins.[15] When coupled with DSC, it helps to distinguish between a melting event (no mass loss) and a decomposition or desolvation event (mass loss).[14]

G cluster_0 Analytical Question cluster_1 Primary Technique Q1 What is the absolute structure? T1 Single Crystal XRD Q1->T1 Q2 Which crystal form is it? T2 Powder XRD Q2->T2 Q3 What is the melting point? T3 DSC / TGA Q3->T3 Q4 Is it pure? T4 UPLC-UV Q4->T4

Caption: Matching the analytical question to the appropriate characterization technique.

Part 3: Purity Assessment & Alternative Methodologies

Purity is a critical quality attribute. For boronic acids, impurities can arise from the synthesis (e.g., starting materials, des-halo byproducts) or from degradation (e.g., protodeboronation, oxidation).[16][17][18]

High-Performance Liquid Chromatography (HPLC / UPLC)

Reverse-phase HPLC with UV detection is the workhorse method for purity analysis.

  • Methodology: A C18 column is commonly used with a mobile phase of acetonitrile and water (often with a modifier like ammonium acetate or formic acid).[9]

  • Challenges & Alternatives: Boronic acids can be challenging to retain on standard C18 columns. Furthermore, boronate esters, which are common synthetic precursors, are prone to on-column hydrolysis.[19]

    • Post-Column Derivatization: For selective detection, a post-column reaction with a reagent like Alizarin can be employed. This reaction forms a fluorescent complex specifically with boronic acids, offering high selectivity in complex mixtures.[20] The limit of detection for phenylboronic acid using this method was reported as 1.2 ng.[20]

    • Alternative Stationary Phases: For highly polar boronic acids, alternative column chemistries or mixed-mode chromatography may be required to achieve adequate retention.[19]

Comparative Summary of Core Techniques

TechniqueInformation ProvidedSample RequirementKey AdvantageKey Limitation
¹¹B NMR Boron hybridization state, boroxine equilibrium~4 mg in solutionDirectly probes the key functional groupRequires quartz tubes; lower sensitivity than ¹H NMR[3]
UPLC-ESI-MS Molecular weight, impurity profile<1 mg in solutionHigh throughput and sensitivity, direct coupling to LC[9][10]Prone to in-source reactions (boroxine/adduct formation)[7][8]
PXRD Crystalline form, polymorphism~10-20 mg powderFast, non-destructive, definitive for phase identificationProvides no information on chemical purity
DSC/TGA Melting point, thermal stability, solvent content~2-5 mg powderQuantitative thermal data, crucial for process safetyDestructive; interpretation can be complex without orthogonal data
SCXRD Absolute 3D structure, intermolecular interactionsSingle crystal (<1 mm)Unambiguous structural proofObtaining a suitable crystal can be a major bottleneck

Experimental Protocols

Protocol 1: ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the hybridization state of the boron atom and identify potential boroxine formation.

  • Methodology:

    • Accurately weigh approximately 4 mg of this compound.[2][3]

    • Dissolve the sample in 0.65 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm quartz NMR tube. Rationale: Standard borosilicate glass tubes will introduce a broad background signal that obscures the analyte signals.[3]

    • Acquire the ¹¹B NMR spectrum on a high-field NMR spectrometer (e.g., 128 MHz for ¹¹B).

    • Set the acquisition parameters to achieve a good signal-to-noise ratio (e.g., 1024 scans).[2][3]

    • Process the data with appropriate baseline correction. The chemical shift will indicate the boron environment (typically δ 28-30 ppm for sp² arylboronic acids, δ 5-10 ppm for sp³ boronate esters).

Protocol 2: UPLC-MS Purity and Identity Analysis
  • Objective: To confirm molecular weight and determine purity by separating the main component from impurities.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile or a suitable solvent mixture. Prepare a working solution for injection at 0.1 mg/mL.

    • Chromatographic System:

      • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[9]

      • Mobile Phase A: 10 mM Ammonium acetate in water.[9]

      • Mobile Phase B: Acetonitrile.

      • Gradient: A rapid linear gradient from 5% to 95% B over 1-2 minutes is suitable for high-throughput analysis.[10]

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 40 °C.

    • MS System (ESI Negative Mode):

      • Capillary Voltage: 3.0 kV.

      • Cone Voltage: 25 V. Rationale: This parameter is critical. Higher cone voltages can induce in-source fragmentation and promote boroxine formation. An optimized, lower voltage ensures the detection of the intact [M-H]⁻ ion.[11]

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • Mass Range: m/z 100 - 500.

    • Data Analysis: Integrate the peak areas from the UV/PDA chromatogram to calculate purity (% area). Confirm the mass of the main peak and any impurities using the ESI-MS data.

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and assess the thermal stability of the solid material.

  • Methodology:

    • Accurately weigh 2-5 mg of the powder sample into a Tzero aluminum pan.

    • Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).[15] Use a nitrogen purge (e.g., 50 mL/min) to maintain an inert atmosphere.

    • Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.

References

A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Comparative Analysis of Reactivity and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of an organoboron reagent is a pivotal decision that profoundly influences the outcome of cross-coupling reactions. This guide provides an in-depth comparison of boronic acids and their corresponding boronate esters, focusing on the fundamental trade-offs between reactivity and stability. By grounding our analysis in mechanistic principles and supporting experimental data, we aim to equip you with the insights needed to make strategic, effective decisions in your synthetic endeavors.

Executive Summary: The Central Trade-Off

The core distinction between boronic acids and boronate esters is a classic chemical balancing act: reactivity versus stability.

  • Boronic Acids (R-B(OH)₂) are generally the more reactive species in common cross-coupling reactions, often leading to faster reaction times.[1][2] This heightened reactivity stems from the Lewis acidic nature of the boron center, which is crucial for the key transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1][3] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation (cleavage of the C-B bond by a proton source), which can compromise their shelf-life and lead to lower yields.[1][4]

  • Boronate Esters (R-B(OR')₂) , particularly the widely used pinacol esters, offer substantially greater stability.[1][2] They are typically crystalline, bench-stable solids that are easy to handle, purify by standard column chromatography, and store for long periods.[1][5] This robustness makes them ideal for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[1] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]

Mechanistic Insights: The Suzuki-Miyaura Coupling Arena

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, provides the ideal context to dissect the reactivity differences. The reaction proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] The nature of the boron reagent directly and critically impacts the transmetalation step, where the organic group is transferred from boron to the palladium center.

Reactivity_vs_Stability cluster_0 Boronic Acids cluster_1 Boronate Esters Reactivity High Reactivity (Fast Kinetics) Instability Low Stability (Protodeboronation, Oxidation) Stability High Stability (Bench-Stable, Chromatography) Reactivity->Stability TRADE-OFF LowerReactivity Lower Reactivity (Slower Kinetics)

Caption: The fundamental trade-off between boronic acids and boronate esters.

Transmetalation with Boronic Acids

For a boronic acid to transfer its organic group to the palladium complex, it typically requires activation by a base. Two primary mechanisms are widely debated[8]:

  • The Boronate Pathway: The base reacts with the Lewis acidic boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻. This activated species then reacts with the arylpalladium(II) halide complex.[5][8]

  • The Oxo-Palladium Pathway: The base (e.g., hydroxide) first reacts with the arylpalladium(II) halide to generate a more reactive arylpalladium(II) hydroxide complex. This species then reacts with the neutral boronic acid. Kinetic studies suggest this pathway is often significantly faster.[5][8]

Suzuki_Miyaura_Cycle cluster_trans Transmetalation Detail pd0 Pd(0)L₂ pd2_halide Ar¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (Ar¹-X) pd2_halide->trans_center Transmetalation (R-B(OH)₂ + Base) boronate_path Boronate Pathway R-B(OH)₃⁻ attacks Ar¹-Pd-X pd2_halide->boronate_path oxo_path Oxo-Palladium Pathway Neutral R-B(OH)₂ attacks Ar¹-Pd-OH pd2_halide->oxo_path pd2_boronate Ar¹-Pd(II)L₂-Ar² pd2_boronate->pd0 Reductive Elimination product Ar¹-Ar² pd2_boronate->product

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting transmetalation.

Transmetalation with Boronate Esters

The role of boronate esters in transmetalation is more nuanced. For a long time, it was widely believed that boronate esters must first hydrolyze in situ under the aqueous basic conditions of the reaction to form the corresponding boronic acid, which would then enter the catalytic cycle as described above.[1][5]

However, recent mechanistic investigations have provided compelling evidence that boronate esters can and do transmetalate directly without prior hydrolysis.[9][10][11] Structural and kinetic studies have identified and characterized key pre-transmetalation intermediates containing the critical Pd-O-B linkage formed directly from esters.[9][11] Remarkably, certain boronic esters, depending on the diol used, can transfer their aryl groups significantly faster than the parent boronic acid under anhydrous conditions.[9][10][12] This occurs because the electronic properties of the oxygen atoms in the ester directly influence the nucleophilicity of the ipso-carbon being transferred.[9][11]

Performance Showdown: A Quantitative & Qualitative Comparison

The choice between these reagents is ultimately a practical one, driven by performance and handling characteristics.

Table 1: General Properties Comparison
FeatureBoronic AcidsBoronate Esters (Pinacol)MIDA Boronates
General Reactivity High[1][2][3]Moderate to Low[1][5]Very Low (Protected)[13][14]
Shelf Stability Poor to Moderate; susceptible to oxidation & boroxine formation[1][4]High; often indefinitely bench-stable crystalline solids[1][2]Excellent; indefinitely bench-stable
Reaction Stability Prone to protodeboronation, especially with sensitive substrates[1][15]Generally more robust under reaction conditions[5]Highly stable; requires specific basic conditions for deprotection[14]
Handling Often requires storage under inert atmosphere and low temperatures[2]Easy to handle in air at room temperature[2]Exceptionally easy to handle
Purification Challenging; often inseparable from boroxine anhydrides[4]Straightforward; readily purified by silica gel chromatography[1][2]Straightforward; readily purified by silica gel chromatography[14]
Table 2: Comparative Yields in Suzuki-Miyaura Coupling

The following data illustrates the performance difference in a palladium-catalyzed oxidative cross-coupling reaction.

EntryBoron ReagentCoupling PartnerYield (%)
1Phenylboronic acidDiethyl H-phosphonate61
2Phenylboronic acid pinacol esterDiethyl H-phosphonate85
3Phenyl neopentyl glycol boronateDiethyl H-phosphonate65
4Phenyl hexylene glycol boronateDiethyl H-phosphonate58
Data sourced from a study on Pd-catalyzed oxidative coupling. Conditions: Pd(OAc)₂, additive, oxidant in ethanol.[16]

In this specific oxidative coupling, the pinacol boronate ester provided a superior yield compared to the boronic acid, highlighting that the optimal choice is highly dependent on the specific reaction system.[16] In many traditional Suzuki couplings, however, the boronic acid may provide a faster reaction rate if substrate decomposition is not an issue.[1][2]

The Stability Champions: Advanced Boronate Esters

To overcome the inherent instability of boronic acids while retaining their synthetic utility, highly robust protected forms have been developed.

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable organoboron reagents.[13][17] The trivalent MIDA ligand coordinates to the boron atom, forming a stable, tetracoordinate sp³-hybridized center that effectively "switches off" the reactivity of the C-B bond.[13][14] These esters are compatible with a wide range of reaction conditions, including those that would destroy a typical boronic acid or pinacol ester.

The key feature of MIDA boronates is their ability to undergo slow, controlled deprotection under mild aqueous basic conditions to release the free boronic acid in situ.[14] This "slow-release" mechanism is invaluable when working with unstable boronic acids (e.g., many heteroaryl derivatives), as it maintains a very low concentration of the reactive species, minimizing decomposition pathways and maximizing the opportunity for productive cross-coupling.[14]

MIDA_Slow_Release MIDA_Boronate Stable MIDA Boronate (R-B(MIDA)) Free_BA Unstable Boronic Acid (R-B(OH)₂) MIDA_Boronate->Free_BA Slow Release (aq. Base) Coupling_Cycle Suzuki-Miyaura Coupling Cycle Free_BA->Coupling_Cycle Fast Decomposition Decomposition (Protodeboronation) Free_BA->Decomposition Fast Product Desired Product Coupling_Cycle->Product

Caption: The "slow-release" strategy using MIDA boronates to protect unstable species.

Potassium Organotrifluoroborates (R-BF₃K)

Like MIDA boronates, organotrifluoroborate salts are another class of highly stable, crystalline, and easy-to-handle alternatives to boronic acids. The tetracoordinate boron center, bonded to three fluorine atoms, renders the C-B bond unreactive. For use in cross-coupling, they are thought to require in situ hydrolysis to the corresponding boronic acid, which then participates in the reaction.[18][19] They serve as excellent, protected sources of boronic acids.

Practical Guidance & Experimental Protocols

Decision-Making Guide: Which Reagent Should You Choose?

Choose a BORONIC ACID when:

  • Your boronic acid is known to be stable (e.g., many simple arylboronic acids).

  • Maximum reactivity and the shortest possible reaction time are desired.

  • You are performing a one-off synthesis and long-term storage is not a concern.

Choose a BORONATE ESTER (e.g., Pinacol) when:

  • You are performing a complex, multi-step synthesis where the stability of the building block is critical.

  • The corresponding boronic acid is unstable, prone to decomposition, or difficult to purify.[5]

  • The reaction is part of an automated or high-throughput workflow where reagent stability and ease of handling are paramount.[1]

  • Reproducibility is more important than achieving the absolute fastest reaction rate.

Choose a MIDA BORONATE when:

  • The target boronic acid is exceptionally unstable (e.g., certain 2-heteroaryl or vinyl derivatives).

  • You need to perform chemical transformations on other parts of the molecule while keeping the boronate functionality intact for a subsequent cross-coupling step.

  • The "slow-release" of the boronic acid is beneficial to avoid side reactions like homocoupling or protodeboronation.[14]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the reactivity of a boronic acid and its pinacol ester under typical conditions.

Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene using either phenylboronic acid or its pinacol ester.

Reagents & Equipment:

  • 4-Bromotoluene

  • Reagent A: Phenylboronic acid

  • Reagent B: 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Phenylboronic acid pinacol ester)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Schlenk flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).

  • Reaction Setup: To the flask, add 4-bromotoluene (1.0 mmol, 1.0 equiv), the boron reagent (1.2 mmol, 1.2 equiv of either Reagent A or Reagent B ), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 30 minutes) to compare the rate of consumption of the starting material and formation of the product for both Reagent A and Reagent B.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography (silica gel, hexanes) and determine the isolated yield. Compare the yield and reaction time for the two experiments.

This self-validating system allows for a direct, side-by-side comparison of reactivity under identical catalytic conditions.

Conclusion

The choice between a boronic acid and a boronate ester is not a matter of one being universally superior to the other. Instead, the decision hinges on a strategic assessment of the specific synthetic challenge at hand. Boronic acids offer the advantage of higher intrinsic reactivity, which can be ideal for rapid, straightforward couplings. Conversely, boronate esters, including advanced platforms like MIDA boronates, provide the stability, reliability, and handling ease required for complex, multi-step drug discovery and development pipelines. By understanding the mechanistic principles and practical trade-offs detailed in this guide, researchers can make more informed decisions, optimizing their synthetic routes to accelerate research and achieve their scientific goals.

References

A Senior Application Scientist's Guide to the Analytical Characterization of (4-Isobutyramidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. (4-Isobutyramidophenyl)boronic acid, a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, grounded in field-proven insights and experimental best practices.

The Central Role of Analytical Verification

In the landscape of drug discovery and development, the structural integrity of every reagent and intermediate underpins the reliability of subsequent biological and clinical findings. For a compound like this compound, seemingly minor impurities or structural ambiguities can lead to significant deviations in reaction outcomes, biological activity, and ultimately, patient safety. Therefore, the application of orthogonal analytical techniques such as NMR and MS is not merely a quality control step but a fundamental aspect of scientific integrity.

This guide will delve into the practical aspects of acquiring and interpreting NMR and MS data for this compound, offering a comparative analysis that extends beyond mere data presentation to explain the "why" behind the "how."

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR provide a detailed map of the molecule's proton and carbon framework, respectively.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d2HAr-H (ortho to B(OH)₂)
7.55d2HAr-H (ortho to NH)
7.50s1HNH
2.55sept1HCH (CH₃)₂
1.20d6HCH(C H₃)₂
8.10 (broad s)2HB(OH )₂

Note: Chemical shifts are referenced to a standard solvent signal and can vary slightly based on solvent and concentration.

Expertise & Experience Insight: The broad singlet observed for the boronic acid protons (B(OH)₂) is a characteristic feature. Its broadness is due to rapid chemical exchange with residual water in the NMR solvent and quadrupole broadening from the boron nucleus. The precise chemical shift and peak shape can be highly sensitive to sample concentration, temperature, and the specific deuterated solvent used. For instance, in DMSO-d₆, these protons often appear at a different chemical shift compared to CDCl₃.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
175.5C =O
142.0C -B
135.5Ar-C (ortho to B(OH)₂)
128.0Ar-C -NH
118.5Ar-C (ortho to NH)
35.0C H(CH₃)₂
19.5CH(C H₃)₂

Note: The carbon atom directly attached to the boron (C-B) often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation, a phenomenon common for carbons bonded to boron.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve a wide range of compounds and its distinct solvent peak.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp spectral lines.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. The use of proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.

Trustworthiness through Self-Validation: To ensure the integrity of the NMR data, a known internal standard can be added to the sample for precise chemical shift referencing. Furthermore, acquiring 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can definitively confirm the proton-proton and proton-carbon correlations, respectively, providing an additional layer of structural verification.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

Expected Mass Spectrometry Data

The choice of ionization technique is crucial for the analysis of boronic acids. Electrospray ionization (ESI) is a common choice for its soft ionization nature.

Table 3: Expected m/z values for this compound in ESI-MS

IonModeCalculated m/zObserved m/z
[M+H]⁺Positive208.1145208.1142
[M-H]⁻Negative206.0989206.0991
[M+Na]⁺Positive230.1064230.1060

Expertise & Experience Insight: Boronic acids are known to undergo dehydration to form cyclic trimers called boroxines, especially under certain conditions (e.g., high temperature in the MS source). This can lead to the observation of a peak corresponding to the trimer, which can complicate spectral interpretation. Using a soft ionization technique like ESI and optimizing the source conditions can minimize this phenomenon. The presence of the characteristic boron isotope pattern (¹⁰B and ¹¹B) can further confirm the presence of a boron-containing compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

A robust MS protocol is essential for accurate mass determination.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization efficiency.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements, which is crucial for confirming the elemental composition.

    • Calibrate the instrument using a known standard immediately before analysis to ensure high mass accuracy.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to observe different ionic species and gain more comprehensive information.

    • Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain structural information that can be compared with predicted fragmentation patterns.

Trustworthiness through Self-Validation: The high-resolution mass measurement allows for the calculation of the elemental composition, providing strong evidence for the molecular formula. The observed isotopic pattern for boron-containing fragments should match the theoretical distribution, serving as an internal validation of the data.

Comparative Analysis: NMR vs. Mass Spectrometry

While both NMR and MS are indispensable for the characterization of this compound, they provide complementary information.

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed structural connectivity, stereochemistry, and dynamic processes.Molecular weight, elemental composition, and fragmentation patterns.
Strengths Unambiguous structure elucidation.High sensitivity and ability to analyze complex mixtures when coupled with chromatography.
Limitations Lower sensitivity compared to MS. Requires pure samples for clear spectra.Can be prone to artifacts like dimer/trimer formation. Does not provide detailed connectivity information on its own.
Best For Definitive structural confirmation of the pure compound.Confirming molecular weight, detecting impurities, and analyzing reaction mixtures.

Visualizing the Workflow

A logical workflow ensures a comprehensive and efficient characterization process.

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Data Analysis & Verification cluster_3 Final Report Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (High-Resolution) Sample->MS Prepare dilute solution Structure Structural Elucidation NMR->Structure MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Purity Purity Assessment Structure->Purity MW_Confirm->Purity Report Comprehensive Analytical Report Purity->Report

Caption: A streamlined workflow for the analytical characterization of this compound.

Conclusion

The robust characterization of this compound through the synergistic use of NMR and mass spectrometry is paramount for its successful application in research and drug development. This guide has provided a framework for not only acquiring high-quality data but also for interpreting it with the critical eye of an experienced scientist. By adhering to these principles of scientific integrity and self-validating protocols, researchers can ensure the reliability of their work and contribute to the advancement of medicinal chemistry.

A Researcher's Guide to the Stability of Boronic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid derivative is a critical decision that profoundly influences reaction efficiency, reproducibility, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of the stability profiles of common boronic acid derivatives, supported by mechanistic insights and actionable experimental protocols to empower you in making informed decisions for your specific application.

Introduction: The Stability-Reactivity Conundrum

Boronic acids (R-B(OH)₂) and their derivatives are indispensable tools in modern organic synthesis, celebrated for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their synthetic utility, free boronic acids are frequently plagued by inherent instability, creating challenges in storage, purification, and reaction consistency.[2] This guide navigates the fundamental trade-off between the high reactivity of boronic acids and the enhanced stability offered by their ester and trifluoroborate counterparts.[3] Understanding these nuances is key to optimizing synthetic outcomes, from small-scale discovery to large-scale manufacturing.

Chapter 1: The Chemical Basis of Boronic Acid Instability

The stability of any boronic acid derivative is dictated by its susceptibility to several key degradation pathways. The electron-deficient sp²-hybridized boron center is the focal point of this reactivity.[4]

  • Protodeboronation: This is a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[5] This process can be catalyzed by acids or bases and is highly dependent on the reaction pH and the electronic nature of the organic substituent.[6][7] For instance, arylboronic acids with electron-withdrawing groups can be more susceptible to base-catalyzed protodeboronation.[8]

  • Oxidation: The boron center is prone to oxidation, typically converting the boronic acid to the corresponding alcohol or phenol.[9] This degradation can be mediated by air, peroxides, or other oxidizing agents present in the reaction mixture.[10] The rate-limiting step is often the migration of the carbon group from the boron to an oxygen atom.[11]

  • Trimerization (Dehydration): Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium that can sequester the active monomeric form of the boronic acid, impacting reaction kinetics.

Below is a diagram illustrating these primary degradation pathways.

G cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation cluster_trimerization Trimerization BA Boronic Acid (R-B(OH)₂) Proton H⁺ Source (Acid/Base Catalyzed) BA->Proton Oxidant Oxidant (e.g., O₂, H₂O₂) BA->Oxidant BA_2 2 x R-B(OH)₂ BA->BA_2 Arene Arene/Alkane (R-H) Proton->Arene C-B Cleavage Alcohol Alcohol/Phenol (R-OH) Oxidant->Alcohol C-O Formation Boroxine Boroxine (Trimer) BA_2->Boroxine -3 H₂O

Caption: Primary degradation pathways for boronic acids.

Chapter 2: A Comparative Analysis of Boronic Acid Derivatives

To mitigate the inherent instability of boronic acids, several derivatives have been developed, each offering a unique balance of stability and reactivity. The choice among them depends critically on the specific demands of the synthetic application.

Boronic Acids (R-B(OH)₂)
  • Profile: Generally the most reactive species in cross-coupling reactions due to the Lewis acidity of the boron center, which facilitates transmetalation.[3]

  • Advantages: High reactivity can lead to faster reaction times.

  • Disadvantages: Prone to all major degradation pathways (protodeboronation, oxidation, and trimerization), leading to poor shelf-life and potential for inconsistent yields.[3] They can be difficult to handle and purify.

Boronate Esters (R-B(OR)₂)

Boronate esters are formed by the condensation of a boronic acid with a diol. The steric and electronic properties of the diol dictate the stability and reactivity of the resulting ester.

  • Pinacol Esters (Bpin): These are the most common boronic acid surrogates. The bulky pinacol group provides significant steric shielding to the boron center, enhancing stability against oxidation and trimerization.[2][3] They are typically crystalline, easy-to-handle solids that are stable to chromatography.[12] While more stable than boronic acids, they can still be susceptible to hydrolysis, especially under acidic or basic conditions, which regenerates the parent boronic acid in situ.[2][13]

  • N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates exhibit exceptional stability. The trivalent MIDA ligand rehybridizes the boron center from sp² to a more stable, tetracoordinate sp³ state, effectively "protecting" it.[14][15] MIDA esters are remarkably stable to air, moisture, and chromatography, making them ideal for multi-step synthesis and the storage of otherwise unstable boronic acids.[16][17] The boronic acid can be slowly released under mild aqueous basic conditions, a feature that is particularly useful for controlling the concentration of the active reagent in solution and minimizing side reactions.[18]

Potassium Organotrifluoroborate Salts (R-BF₃K)
  • Profile: These are highly stable, crystalline solids. The strong electron-withdrawing fluorine atoms and the formation of a stable anionic borate species render them exceptionally resistant to oxidation and protodeboronation.[19][20]

  • Advantages: Most are indefinitely stable to air and moisture, making them easy to handle and store.[19][21] They serve as excellent slow-release sources of boronic acids under specific reaction conditions.[22]

  • Disadvantages: They are generally less reactive than boronic acids and require specific conditions (e.g., the presence of a base) to hydrolyze and participate in the catalytic cycle.[23]

Comparative Stability Summary

The following table provides a qualitative comparison of the stability and handling characteristics of these common derivatives.

Derivative TypeStability to OxidationStability to ProtodeboronationStability to ChromatographyMoisture SensitivityKey Feature
Boronic Acid LowLow-MediumLowHighHigh Reactivity
Pinacol Ester Medium-HighMedium-HighHighMediumGood Balance
MIDA Ester Very HighVery HighVery HighLowExceptional Stability
Trifluoroborate Salt Very HighVery HighHighLowAir & Moisture Stable

Chapter 3: Experimental Design for Stability Assessment

To quantitatively assess and compare the stability of different boronic acid derivatives, a forced degradation study is the most effective approach. This involves subjecting the compound to stress conditions (e.g., pH, temperature, oxidant) and monitoring its concentration over time using analytical techniques.

General Workflow for Stability Assessment

G A Prepare Stock Solution of Boronic Derivative in Organic Solvent (e.g., ACN) B Aliquot into Vials A->B C Add Stressor Solutions (e.g., HCl, NaOH, H₂O₂) and Control (Buffer only) B->C D Incubate at Controlled Temperature (e.g., 50°C) C->D E Sample at Time Points (t=0, 2, 4, 8, 24h) D->E F Quench Reaction (if necessary) E->F G Analyze by HPLC or NMR F->G H Plot Concentration vs. Time & Calculate Degradation Rate G->H

Caption: Experimental workflow for a forced degradation study.

Protocol 1: HPLC-Based Stability Assay

This method is ideal for quantifying the disappearance of the parent compound and the appearance of degradation products.[9]

  • Objective: To determine the degradation rate of a boronic acid derivative under specific pH and oxidative stress.

  • Instrumentation: Standard HPLC system with a UV detector (if the compound has a chromophore) or a Refractive Index (RI) detector.[9] A reverse-phase C18 column is a common starting point.[24]

  • Procedure:

    • Preparation: Prepare a stock solution (~1 mg/mL) of the boronic acid derivative in an appropriate aprotic solvent like acetonitrile (ACN) to minimize pre-analysis hydrolysis.[25]

    • Stress Conditions: In separate HPLC vials, mix an aliquot of the stock solution with aqueous solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative). Include a control with only buffer or water.

    • Incubation: Place the vials in a controlled temperature environment (e.g., 50°C).

    • Time Points: At specified intervals (e.g., 0, 2, 6, 12, 24 hours), take a vial from each condition. If the reaction is rapid, quenching may be necessary by neutralizing the pH.

    • Analysis: Inject the samples directly into the HPLC. Monitor the peak area of the parent compound.

    • Data Interpretation: Plot the natural logarithm of the parent peak area versus time. For first-order kinetics, the slope of this line corresponds to the negative degradation rate constant (-k). The half-life (t₁/₂) can be calculated as 0.693/k.

  • Causality Note: The choice of stationary phase can be critical. Some silica-based columns contain residual silanols that can catalyze on-column hydrolysis, especially in the presence of acid.[25][26] Using columns with low residual silanol activity or hybrid surface technology is recommended for accurate analysis.[24]

Protocol 2: ¹¹B NMR-Based Monitoring

¹¹B NMR is a powerful tool for observing boron-containing species directly. It allows for the simultaneous monitoring of the boronic acid/ester and its degradation products, such as boric acid.[27][28]

  • Objective: To qualitatively and quantitatively monitor the conversion of a boronic acid derivative in solution.

  • Instrumentation: NMR spectrometer equipped for ¹¹B observation.

  • Procedure:

    • Preparation: Dissolve a known concentration of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with buffer) in an NMR tube.

    • Initial Spectrum: Acquire an initial ¹¹B NMR spectrum. Phenylboronic acid typically shows a broad peak around 28-30 ppm, while tetrahedral boronate species appear further upfield (5-15 ppm).[29][30] Boric acid appears around 19 ppm.[28]

    • Stress Application: Add the stressor (e.g., a drop of NaOD solution) directly to the NMR tube.

    • Time-Course Monitoring: Acquire spectra at regular intervals to track the change in the relative integrals of the peaks corresponding to the starting material and degradation products.

    • Data Interpretation: The ratio of the integrals provides a direct measure of the relative concentrations of the different boron species in the solution at each time point.[31]

  • Expertise Note: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination environment of the boron atom.[28] This makes it an excellent technique for distinguishing between the trigonal (sp²) boronic acid/ester and the tetrahedral (sp³) boronate anion or MIDA-protected species.[27]

Chapter 4: Selecting the Right Derivative for Your Application

The optimal choice of a boronic acid derivative is context-dependent. The following decision tree provides a framework for selecting the most appropriate reagent based on common synthetic challenges.

G start What is the primary goal? q1 Need fastest possible reaction? start->q1 Maximize Reactivity q2 Is the boronic acid notoriously unstable? start->q2 Handle Instability q3 Is purification by chromatography required? start->q3 Ensure Process Robustness q4 Is long-term storage or use in a kit/high-throughput screening a priority? start->q4 Maximize Shelf-Life q1->q2 No res1 Use Boronic Acid (if stability is manageable) q1->res1 Yes q2->q3 No res3 Use MIDA Ester or Trifluoroborate Salt q2->res3 Yes q3->q4 No res2 Use Pinacol Ester (as a first choice) q3->res2 Yes, standard stability needed q3->res3 Yes, exceptional stability needed q4->res2 No q4->res3 Yes

Caption: Decision tree for selecting a boronic acid derivative.

Conclusion

The stability of boronic acid derivatives is a critical parameter that dictates their utility and reliability in synthesis. While free boronic acids offer the highest intrinsic reactivity, this often comes at the cost of significant instability.[3] Boronate esters, particularly pinacol and MIDA esters, provide a powerful solution, offering enhanced stability that facilitates purification, storage, and controlled reactivity.[3][18] Potassium organotrifluoroborate salts represent another class of exceptionally stable and user-friendly reagents.[19] By understanding the chemical principles behind their stability and employing robust analytical methods to quantify it, researchers can confidently select the optimal boronic acid derivative, leading to more efficient, reproducible, and successful chemical research and development.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of (4-Isobutyramidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of (4-Isobutyramidophenyl)boronic acid. Developed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety principles and regulatory standards. Adherence to these guidelines is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower laboratory personnel with the knowledge to manage chemical waste responsibly.

Hazard Assessment and Regulatory Framework

Understanding the potential hazards of a chemical is the foundation of its safe management. While specific toxicity data for this compound may be limited, data from structurally similar arylboronic acids and relevant safety data sheets (SDS) indicate that it should be handled as a hazardous substance. Boron compounds can have toxic effects at high concentrations[1][2].

The primary hazards associated with this class of compounds include:

  • Skin Irritation (H315) [3]

  • Serious Eye Irritation (H319) [3]

  • Potential Respiratory Irritation (H335) [3]

Therefore, treating this compound as hazardous waste is the critical first step in its disposal lifecycle.

Regulatory Context: All disposal procedures must comply with federal, state, and local regulations. In the United States, this includes standards set by:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and waste disposal.[4][5][6][7]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its point of generation to its final disposal.[8][9]

Your institution's Environmental Health and Safety (EHS) department will have specific guidelines that translate these regulations into actionable protocols for your laboratory.[10][11]

Hazard ClassificationDescriptionRationale and Primary Precaution
Skin Irritant May cause redness, itching, or inflammation upon contact.Avoid all skin contact by using appropriate chemical-resistant gloves and a lab coat.[3][12]
Eye Irritant Can cause serious and potentially damaging eye irritation.Mandates the use of tight-sealing safety goggles or a face shield to protect against dust and splashes.[3][12]
Respiratory Irritant Inhalation of dust may irritate the respiratory tract.All handling should occur in a chemical fume hood or well-ventilated area to minimize inhalation risk.[3][11]

Pre-Disposal Safety Protocol: Protecting Personnel

Before any waste handling begins, establishing a safe working environment is paramount. This protocol is a self-validating system designed to minimize exposure risk at every step.

2.1. Personal Protective Equipment (PPE) The correct selection and use of PPE is the first line of defense against chemical exposure.

PPE CategorySpecificationPurpose and Justification
Eye Protection Tight-sealing safety goggles or a face shield.[10][13]Protects eyes from accidental splashes of solutions or contact with fine powders, which can cause serious irritation.[13]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[11]Prevents direct skin contact. Gloves should be inspected for integrity before use and disposed of as hazardous waste after handling.[11]
Body Protection A fully fastened laboratory coat.[10][13]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Recommended when handling large quantities of the solid compound or when there is a significant risk of aerosolization.[11][13]

2.2. Engineering Controls All handling and disposal activities involving this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[10][11] This is a critical engineering control that captures airborne contaminants at the source, protecting the user from inhalation.

Step-by-Step Disposal Procedure

Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[10][14]

Step 3.1: Waste Characterization and Segregation

  • Characterize: this compound waste is to be treated as hazardous chemical waste .

  • Segregate: This waste stream must be kept separate from all other chemical waste unless explicitly permitted by your institution's EHS department.[11] Mixing boronic acids with incompatible materials like strong oxidizing agents can lead to dangerous and unintended chemical reactions.[11]

Step 3.2: Waste Collection Proper collection depends on the physical state of the waste.

  • Solid Waste:

    • Carefully transfer any unused or expired solid this compound into a designated solid hazardous waste container.

    • Use dedicated spatulas and weighing papers for this task.

    • Also, collect any grossly contaminated items, such as absorbent pads from a spill, in this container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • Use a funnel to prevent spills during transfer.

    • This includes reaction mother liquors, chromatography fractions, and rinsates from container decontamination (see Section 4).

  • Contaminated Labware:

    • Used gloves, weighing papers, and disposable plasticware with trace contamination should be collected in a separate, plastic-lined container designated for solid hazardous waste.

Step 3.3: Containerization and Labeling The integrity and clear communication of a waste container are vital for safety and compliance.

  • Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure, leak-proof lids.[15] Never use foodstuff containers.[16]

  • Labeling: The container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste" [10][11]

    • The full chemical name: "this compound" [11]

    • For liquid waste, list all components, including solvents and their approximate concentrations.

    • An indication of the primary hazards (e.g., "Irritant").

    • The date of waste accumulation.

Step 3.4: Temporary Storage Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) .[15][16] This area must be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from drains and incompatible materials.[16]

  • Subject to weekly inspection for leaks or degradation.[16]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone) that can dissolve the compound.

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste in your designated container.[10]

  • Drying and Final Disposal: Allow the rinsed container to air dry completely in the fume hood. Deface or remove the original label. The decontaminated container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert and Secure: Alert personnel in the immediate area and restrict access.

  • Assess and Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.1.

  • Contain and Clean:

    • For Solids: Gently sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[13]

    • For Liquids: Cover the spill with an inert absorbent material like vermiculite or sand.[15]

  • Collect Waste: Scoop the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[15]

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, per your CHP.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 cluster_1 Waste_ID Identify Waste Stream This compound Solid Solid Compound or Contaminated Materials Waste_ID->Solid Solid Waste Liquid Solutions Containing Compound Waste_ID->Liquid Liquid Waste Empty Empty Original Container Waste_ID->Empty Container Collect_Solid Collect in Designated SOLID Waste Container Solid->Collect_Solid Collect_Liquid Collect in Designated LIQUID Waste Container Liquid->Collect_Liquid Decon Triple-Rinse Container (Collect Rinsate as Liquid Waste) Empty->Decon Label Label Container Correctly 'Hazardous Waste', Full Name, Hazards Collect_Solid->Label Collect_Liquid->Label Decon->Collect_Liquid Rinsate Store Store in Satellite Accumulation Area (SAA) Label->Store Pickup Arrange Pickup by EHS or Licensed Contractor Store->Pickup Spill Spill Occurs Spill_Protocol Follow Spill Management Protocol (Section 5) Spill->Spill_Protocol Spill_Protocol->Collect_Solid Cleanup Debris

Caption: Disposal workflow for this compound.

Final Disposal and Deactivation

The final step in the disposal process is the transfer of waste to a licensed professional.

  • Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup of your properly accumulated and labeled waste.[15]

  • On-Site Neutralization Not Recommended: While simple boronic acids can sometimes be neutralized, this practice is not advised for complex, substituted arylboronic acids like this compound in a standard laboratory setting.[11] The potential for unknown side reactions and incomplete neutralization presents an unnecessary hazard. Chemical deactivation should only be performed by trained professionals in a dedicated facility.[17]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Personal protective equipment for handling (4-Isobutyramidophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for (4-Isobutyramidophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the rationale behind each recommendation.

Hazard Profile and Immediate Precautions

This compound is a compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet, the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Due to these hazards, all handling of this compound must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.

Immediate Engineering Controls:

  • Fume Hood: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[2][3]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][4]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the required PPE, along with the rationale for each.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][4]To protect the eyes from dust particles and accidental splashes which can cause serious irritation.[1][2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[2][4]To prevent skin contact and subsequent irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection A laboratory coat must be worn and kept fully buttoned.[2][4]To protect the skin on the arms and body from accidental spills or contact with the chemical.[2]
Respiratory Protection For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator for particulates should be used.[2][4]To prevent the inhalation of dust that may cause respiratory tract irritation.[1][4]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing risks. The following diagram and step-by-step guide outline the safe handling procedure for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe Proceed to handling prep_materials Gather All Necessary Materials prep_ppe->prep_materials Proceed to handling handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Transfer Compound Carefully handle_weigh->handle_transfer Proceed to cleanup handle_reaction Perform Experimental Work handle_transfer->handle_reaction Proceed to cleanup cleanup_decontaminate Decontaminate Work Area & Equipment handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before starting, confirm that the chemical fume hood is functioning correctly.[3]

    • Put on all required PPE as outlined in the table above.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them in the fume hood to minimize traffic in and out of the hood during the procedure.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing and transferring, inside the fume hood to contain any dust.[3]

    • Avoid creating dust when handling the solid.[4] Use a spatula for transfers.[4]

    • Keep the container of this compound tightly closed when not in use.[4]

  • Post-Handling:

    • Clean the work area and any equipment used with an appropriate solvent to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate: Clear the immediate area of all non-essential personnel.

    • Ventilate: Ensure the area is well-ventilated, if safe to do so.

    • Contain: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.[2] Avoid raising dust.

    • Collect: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste.[5]

    • Decontaminate: Clean the spill area thoroughly.

    • All materials used for cleanup should be treated as hazardous waste.[6]

  • Exposure:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

    • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek medical advice if irritation persists.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE (gloves, weigh boats), in a clearly labeled and sealed container designated for hazardous chemical waste.[2][6]

    • Liquid waste from reactions or cleaning should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Waste Segregation:

    • Boronic acids may be incompatible with strong oxidizing agents.[6] Store the waste container for this compound separately from incompatible materials.

  • Disposal:

    • Dispose of all chemical waste in accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Isobutyramidophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Isobutyramidophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.